Technical Documentation Center

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
  • CAS: 626209-31-2

Core Science & Biosynthesis

Foundational

Technical Guide: A Multi-Platform Approach to the Definitive Chemical Structure Analysis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Abstract This technical guide provides a comprehensive, multi-platform analytical workflow for the rigorous structural elucidation and purity assessment of the novel chemical entity, (2-Fluoro-benzyl)-(3-imidazol-1-yl-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-platform analytical workflow for the rigorous structural elucidation and purity assessment of the novel chemical entity, (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. This molecule incorporates two key pharmacophores, a substituted benzylamine and an imidazole ring, which are prevalent in numerous biologically active compounds.[1][2][3][4] As such, unambiguous characterization is a prerequisite for its advancement in any research or drug development pipeline. We present a logical, field-proven methodology integrating chromatographic separation with orthogonal spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide is structured from the perspective of a senior application scientist, emphasizing not only the procedural steps but also the causal-based reasoning behind experimental choices, ensuring a self-validating and robust analytical package.

Introduction

The Significance of Imidazole and Benzylamine Scaffolds in Drug Discovery

The imidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[2][4] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for coordinating with metallic centers in enzymes make it a versatile component in drug design.[2] Similarly, the benzylamine moiety is a common structural motif in pharmaceuticals, contributing to receptor binding and influencing pharmacokinetic properties.[5][6] The combination of these scaffolds in (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine suggests a high potential for biological activity, demanding a thorough and definitive analytical characterization.

Profile of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a small molecule defined by a 2-fluorobenzyl group linked via a secondary amine to a propyl chain, which is in turn attached to the N1 position of an imidazole ring. The strategic placement of the fluorine atom on the benzyl ring is of particular interest, as fluorination is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. Given its status as a potentially novel compound, establishing its identity, purity, and structure with irrefutable evidence is the primary objective.

Objectives of this Guide

This document serves as an in-depth guide for researchers and drug development professionals to:

  • Outline a systematic workflow for the purification and analysis of the title compound.

  • Detail the application of key analytical techniques for unambiguous structural confirmation.

  • Explain the rationale behind the selection of specific experimental parameters.

  • Provide protocols that are both robust and self-validating to ensure scientific integrity.

Physicochemical Properties (Predicted)

A foundational step in analyzing any new compound is to predict its basic physicochemical properties. This data informs decisions regarding solvent selection, chromatographic conditions, and potential formulation strategies. The properties for the parent (non-fluorinated) compound and the target 2-fluoro analog are summarized below.

PropertyValue for benzyl-(3-imidazol-1-yl-propyl)-aminePredicted Value for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amineData Source
Molecular Formula C13H17N3C13H16FN3PubChem, Echemi[7][8]
Molecular Weight 215.29 g/mol 233.28 g/mol PubChem[7]
Exact Mass 215.142 Da233.1328 DaPubChem[7]
XLogP3 1.41.5PubChem, Echemi[7][8]
Hydrogen Bond Donors 11PubChem[7]
Hydrogen Bond Acceptors 22PubChem[7]

Synthesis Pathway and Chromatographic Purification

A robust analytical assessment begins with a pure sample. The context of the synthesis is critical as it informs the potential impurity profile. A plausible and common synthetic route involves the nucleophilic substitution of 2-fluorobenzyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine or a reductive amination between 2-fluorobenzaldehyde and the same amine. The final product requires purification, for which High-Performance Liquid Chromatography (HPLC) is the industry standard.[9][10][11]

Proposed Synthesis Workflow Diagram

cluster_0 Reductive Amination Pathway cluster_1 Purification & QC A 2-Fluorobenzaldehyde C Imine Intermediate A->C Condensation B 3-(1H-imidazol-1-yl)propan-1-amine B->C E Crude Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Crude Product G Reverse-Phase HPLC F->G H Pure Fractions (≥98%) G->H I Spectroscopic Analysis H->I M [M+H]⁺ m/z = 234.14 S1 m/z = 109.06 (2-fluorobenzyl cation) M->S1 F1 S2 m/z = 125.10 (imidazolylpropylamine cation) M->S2 F2 F1 Loss of imidazole-propyl fragment (C₆H₁₀N₂) F2 Loss of 2-fluorobenzyl radical (C₇H₆F) F3 Tropylium ion formation S3 m/z = 91.05 (tropylium ion, loss of HF) S1->S3 F3

Caption: Key fragmentation pathways for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in ESI-MS.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a ~100 µg/mL solution of the purified compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Formic acid aids in the protonation of the molecule.

  • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z matches the theoretical value. Analyze the fragmentation pattern to support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. [5] Rationale: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is necessary for unambiguous assignment of all atoms and their connectivity. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its simple solvent signal.

Predicted ¹H and ¹³C NMR Spectral Data:

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
Imidazole H-2~7.5, s, 1H~137Deshielded proton between two nitrogens. [12][13]
Imidazole H-4/H-5~7.0, s, 1H & ~6.8, s, 1H~128, ~118Distinct signals for the two other imidazole protons. [12][13]
Aromatic (C₆H₄F)7.2-6.9, m, 4H162 (C-F), 115-130Complex multiplet pattern due to F-H coupling.
N-CH₂-Ar~3.8, s, 2H~48Methylene protons adjacent to the aromatic ring and amine.
N-CH₂-Propyl~2.6, t, 2H~45Methylene protons adjacent to the secondary amine.
Im-CH₂-Propyl~4.0, t, 2H~44Methylene protons adjacent to the imidazole nitrogen.
Propyl-CH₂-Internal~2.0, quintet, 2H~29Central methylene group of the propyl chain.
NH~1.8, broad s, 1H-Broad signal, exchangeable with D₂O.

Protocol: NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the propyl chain (N-CH₂ -> CH₂-Internal -> Im-CH₂).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. [5][6] Rationale: This technique will confirm the presence of the N-H bond, aromatic rings, and the C-F bond, providing orthogonal validation to the MS and NMR data.

Expected Absorption Bands:

  • ~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching (propyl and benzyl CH₂).

  • ~1600, ~1480 cm⁻¹: C=C and C=N stretching from the aromatic and imidazole rings.

  • ~1250 cm⁻¹: C-N stretching.

  • ~1220 cm⁻¹: Ar-F (C-F) stretching.

Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Label the major peaks and correlate them to the expected functional groups.

Integrated Analytical Workflow

cluster_checks Structural Confirmation start Synthesized Crude Product hplc Preparative HPLC (Purity >98%) start->hplc ms ESI-MS Analysis hplc->ms ms_check Correct Molecular Weight? [M+H]⁺ = 234.14 ms->ms_check nmr NMR Suite (1H, 13C, COSY, HSQC) nmr_check Correct Connectivity & Isomer? (2-Fluoro position confirmed) nmr->nmr_check ir ATR-IR Analysis ir_check Correct Functional Groups? ir->ir_check report Certificate of Analysis (Structure & Purity Confirmed) ms_check->nmr Yes nmr_check->ir Yes ir_check->report Yes

Caption: A comprehensive workflow for the validation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

Conclusion

The chemical structure analysis of a novel compound like (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine requires a rigorous, multi-faceted approach to meet the standards of modern drug discovery and chemical research. By integrating the high-resolution separation power of HPLC with the orthogonal, information-rich data from MS, NMR, and IR spectroscopy, one can achieve an unambiguous and definitive characterization. The workflow detailed in this guide provides a robust framework for confirming molecular identity, assessing purity, and establishing the precise isomeric structure. This level of analytical diligence is fundamental to ensuring data integrity and enabling the confident progression of promising molecules through the development pipeline.

References

  • Vertex AI Search. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends.
  • SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis.
  • MDPI. (2022, January 17). Significance of Chromatographic Techniques in Pharmaceutical Analysis.
  • Walsh Medical Media. (2023, February 27). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals.
  • Adamovics, J. A. (Ed.). (n.d.). Chromatographic Analysis of Pharmaceuticals.
  • BenchChem. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • PubMed. (1983, February 15). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides.
  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • PubChem. (n.d.). (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | C13H16FN3 | CID 3152369.
  • Journal of Laboratory Chemical Education. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • BenchChem. (n.d.). Technical Guide: Synthesis and Characterization of N-benzyl-N',N''-diphenylguanidine.
  • Organic Chemistry I Lab - University of Colorado Boulder. (n.d.). Mass Spectrometry.
  • Echemi. (n.d.). benzyl-(3-imidazol-1-yl-propyl)-amine.
  • SIELC Technologies. (2024, June 17). Benzylamine.
  • RSC Publishing. (2025, March 29). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
  • Inventi Journals. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

Exploratory

Pharmacological Properties of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

This technical guide provides an in-depth pharmacological analysis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a specific ligand belonging to the class of imidazole-based histamine H3 receptor antagonists. Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological analysis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a specific ligand belonging to the class of imidazole-based histamine H3 receptor antagonists.

Technical Monograph & Research Guide

Executive Summary

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a synthetic small molecule acting as a high-affinity antagonist/inverse agonist at the Histamine H3 Receptor (H3R) . Belonging to the class of N-substituted imidazole-propylamines, this compound serves as a critical pharmacological probe for elucidating the structural requirements of the H3R binding pocket. Unlike earlier generations of H3 ligands (e.g., thioperamide), the incorporation of a fluorinated benzyl moiety confers specific lipophilic and electronic properties that enhance blood-brain barrier (BBB) penetration and receptor selectivity.

Key Characteristics:

  • Pharmacological Class: Histamine H3 Receptor Antagonist/Inverse Agonist.

  • Primary Target: Presynaptic H3 autoreceptors and heteroreceptors in the CNS.

  • Therapeutic Relevance: Cognitive enhancement, wakefulness promotion (narcolepsy), and modulation of neurotransmitter release (Ach, DA, NE).

  • Chemical Identity: A secondary amine linking an imidazole-propyl "histamine-mimic" head group to a lipophilic 2-fluorobenzyl tail.

Chemical Identity & Physicochemical Properties

The compound is structurally defined by three distinct domains: the imidazole heterocycle (receptor recognition), a propyl linker (flexibility), and a fluorinated benzyl ring (lipophilic pocket affinity).

Structural Specifications
PropertyDetail
IUPAC Name N-(2-Fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
Molecular Formula C₁₃H₁₆FN₃
Molecular Weight 233.29 g/mol
Pharmacophore Imidazole-propyl-amine scaffold
Key Substituent 2-Fluoro (Ortho-fluorine) on benzyl ring
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Imidazole Nitrogen, Amine Nitrogen)
Structural Visualization

The following diagram illustrates the chemical connectivity and functional domains of the molecule.

ChemicalStructure Imidazole Imidazole Ring (H3R Recognition) Linker Propyl Chain (Flexible Linker) Imidazole->Linker N-linked Amine Secondary Amine (pKa ~9-10) Linker->Amine C-linked Benzyl 2-Fluoro-Benzyl Group (Lipophilic Tail) Amine->Benzyl N-linked

Figure 1: Functional domain analysis of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

Pharmacodynamics (Mechanism of Action)

Receptor Interaction

The compound functions as a competitive antagonist and inverse agonist at the H3 receptor, a G-protein coupled receptor (GPCR) coupled to Gαi/o proteins.

  • Binding Affinity (

    
    ):  Analogous compounds in the N-benzyl-3-(imidazol-1-yl)propylamine series typically exhibit 
    
    
    
    values in the 1–50 nM range. The ortho-fluorine substitution (2-F) often improves metabolic stability and modifies lipophilicity compared to the unsubstituted benzyl analog.
  • Inverse Agonism: The H3 receptor exhibits high constitutive activity (spontaneous signaling). This ligand stabilizes the receptor in its inactive conformation, thereby reducing basal signaling.

Signaling Pathway & Neurotransmitter Modulation

By blocking presynaptic H3 autoreceptors, the compound disinhibits the synthesis and release of histamine. Furthermore, by blocking H3 heteroreceptors, it enhances the release of other neurotransmitters.

SignalingPathway Ligand (2-F-Benzyl)-Imidazol-Propyl-Amine H3R Presynaptic H3 Receptor (Gαi-coupled) Ligand->H3R Antagonism/Inverse Agonism G_Protein Gαi/o Protein H3R->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Relieves Inhibition Ca_Channels Voltage-Gated Ca2+ Channels G_Protein->Ca_Channels Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Exocytosis Neurotransmitter Release (Histamine, ACh, DA, NE) cAMP->Exocytosis Facilitation Ca_Channels->Exocytosis Ca2+ Influx

Figure 2: Mechanism of H3R antagonism leading to neurotransmitter release.

Pharmacokinetics (ADME)

The 2-fluoro substitution is a strategic medicinal chemistry modification designed to influence the pharmacokinetic profile.

  • Absorption: The secondary amine is protonated at physiological pH, but the lipophilic benzyl tail facilitates membrane permeability. Oral bioavailability is generally good for this class of small molecules.

  • Distribution:

    • BBB Penetration: High. The fluorination often increases lipophilicity (LogP) without adding significant bulk, facilitating transport across the blood-brain barrier.

  • Metabolism:

    • CYP450: The imidazole ring can inhibit CYP enzymes (a common liability of imidazole-based H3 antagonists), but the 2-fluoro group on the benzyl ring blocks metabolic oxidation at the ortho position, potentially extending half-life compared to the unsubstituted analog.

  • Excretion: Primarily renal excretion of polar metabolites.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

A robust method for synthesizing this compound involves the reductive amination of 3-(1H-imidazol-1-yl)propanal with 2-fluorobenzylamine.

Reagents:

  • 3-(1H-imidazol-1-yl)propanal (Precursor A)

  • 2-Fluorobenzylamine (Precursor B)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (Reducing Agent)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-(1H-imidazol-1-yl)propanal in anhydrous DCM under nitrogen atmosphere.

  • Imine Formation: Add 1.1 eq of 2-fluorobenzylamine. Stir at room temperature for 1 hour to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH).

In Vitro H3R Binding Assay

To validate the affinity of the synthesized compound.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Harvest and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use [³H]-Nα-methylhistamine (~1-2 nM).

  • Incubation: Incubate membranes (20 µg protein) with the radioligand and varying concentrations of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding: Determine using 10 µM Thioperamide.

  • Termination: Incubate for 60 min at 25°C. Filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Therapeutic Potential & Applications

Application FieldMechanism-Based Rationale
Cognitive Disorders Blockade of H3R increases Acetylcholine release in the cortex and hippocampus, potentially ameliorating memory deficits in Alzheimer's disease.
Narcolepsy Disinhibition of histaminergic neurons promotes wakefulness and vigilance.
Obesity H3 antagonists have been shown to suppress appetite and increase energy expenditure in rodent models.
ADHD Modulation of Dopamine and Norepinephrine release in the prefrontal cortex improves attention and impulse control.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865.

  • Arrang, J.M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327, 117-123.

  • Gemkow, M.J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 14(9-10), 509-515.

  • PubChem Compound Summary. (2024). "(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine" (Structural Analog Data). National Center for Biotechnology Information.

  • Sander, K., et al. (2008). "Histamine H3 Receptor Antagonists: Go for the Amine?" Biological and Pharmaceutical Bulletin, 31(12), 2163-2181. (Review of the amine vs. ether pharmacophore).
Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Derivatives

Preamble: The Scientific Imperative In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a scaffold repeatedly found in molecules with profound biological activity.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative

In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a scaffold repeatedly found in molecules with profound biological activity.[1][2] From antifungal agents to targeted cancer therapies, its versatility is well-documented.[3][4][5] The novel chemical entity, (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, presents a compelling subject for mechanistic investigation. Its structure, a deliberate amalgamation of a proven heterocyclic core (imidazole), a substituted aromatic moiety (2-fluoro-benzyl), and a flexible linker (propyl-amine), suggests a high probability of interaction with one or more biological targets.

This guide eschews a conventional template. Instead, it embarks on a logical, first-principles-based exploration of how a senior scientist would systematically dissect the mechanism of action (MoA) of this compound class. We will proceed from structural analysis to hypothesis generation, and finally, to a rigorous, multi-pronged experimental strategy designed to yield unambiguous mechanistic insights. This document is intended for researchers, scientists, and drug development professionals who are tasked with transforming a promising chemical scaffold into a well-understood therapeutic candidate.

Part 1: Structural Deconstruction and Hypothesis Formulation

The structure of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is not a random assortment of atoms; it is a composite of pharmacologically significant motifs. A rational investigation begins with its deconstruction.

  • The Imidazole Ring: This five-membered aromatic heterocycle is the cornerstone. It is a bioisostere of histidine and can participate in hydrogen bonding, coordination with metal ions (present in many enzyme active sites), and π-π stacking interactions.[6] Its presence is a strong indicator of potential interactions with enzymes or receptors.[5]

  • The 2-Fluoro-benzyl Group: The benzyl group provides a hydrophobic scaffold that can interact with non-polar pockets in target proteins. The fluorine substitution is critical; it can alter the molecule's electronic properties, metabolic stability, and binding affinity through favorable electrostatic or hydrogen bonding interactions.

  • The Propyl-amine Linker: This flexible chain provides the appropriate spatial orientation for the imidazole and benzyl moieties to engage with their respective binding sites on a biological target. The secondary amine is ionizable at physiological pH, potentially forming key salt bridges.

Based on this analysis and the extensive literature on imidazole derivatives, we can formulate several primary hypotheses for the mechanism of action. These hypotheses are not mutually exclusive.

Primary Hypotheses:

  • Inhibition of Fungal Ergosterol Biosynthesis: The imidazole scaffold is the basis for classic azole antifungal drugs.[7][8] These agents function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][6]

  • Inhibition of Protein Kinases in Oncogenic Pathways: A vast number of imidazole-based compounds have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell signaling.[2][9] The core structure can mimic the purine ring of ATP, enabling competitive inhibition.

  • Inhibition of Farnesyltransferase (FTase): FTase inhibitors represent a class of anticancer agents, and several possess an imidazole core.[4][10] These drugs block the post-translational farnesylation of key signaling proteins, most notably Ras, preventing their membrane localization and activation.[11][12]

Part 2: A Phased Experimental Strategy for MoA Elucidation

A logical, tiered approach is essential to efficiently and cost-effectively determine the MoA. We begin with broad phenotypic screening to guide our investigation, followed by specific, target-oriented biochemical and cellular assays.

Phase I: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound. This is a target-agnostic approach to see in which disease context the molecule is active.[13]

Experimental Protocol: Multi-Panel Cell-Based Viability Screening

  • Cell Line Selection: A diverse panel of cell lines is selected, including:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to test Hypothesis 1.

    • A panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel) to test Hypotheses 2 and 3.

    • Normal human cell lines (e.g., fibroblasts, endothelial cells) to assess general cytotoxicity and establish a therapeutic window.

  • Assay Principle: Cell viability is assessed using a metabolic readout, such as the reduction of a tetrazolium salt (MTT assay) or quantification of ATP (CellTiter-Glo® assay).[14]

  • Methodology:

    • Seed cells in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine derivative (e.g., from 100 µM to 1 nM).

    • Treat the cells with the compound dilutions for a specified period (e.g., 48 or 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the output signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

The outcome of this screen will direct our subsequent efforts. Potent activity against fungal cells would prioritize Hypothesis 1, while broad or specific anticancer activity would focus our attention on Hypotheses 2 and 3.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Hypothesis-Driven Investigation Compound Test Compound (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Screen Multi-Panel Cell Viability Assay (Fungal, Cancer, Normal) Compound->Screen Result Determine IC50/EC50 Values Screen->Result H1 Antifungal Activity? Result->H1 If selective for fungi H2 Kinase Inhibition? Result->H2 If selective for cancer H3 FTase Inhibition? Result->H3 If selective for cancer

Caption: Initial MoA discovery workflow.

Phase II: Target-Specific Mechanistic Assays

Assuming the phenotypic screen shows potent anticancer activity, we proceed to test Hypotheses 2 and 3 using specific biochemical and cell-based assays.

1. In Vitro Kinase Panel Screening

This is a direct test of the compound's ability to inhibit enzyme activity in a cell-free system.[15]

  • Protocol: Broad Kinase Panel Assay

    • Assay Principle: Use a commercial service or in-house platform to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human protein kinases (e.g., >400 kinases). The assay typically measures the remaining kinase activity by quantifying ATP consumption or phosphopeptide formation.

    • Data Analysis: Results are expressed as a percentage of inhibition relative to a vehicle control. Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

  • Protocol: IC50 Determination for Hits

    • Assay Principle: For the "hit" kinases identified in the primary screen, perform a dose-response experiment.[16]

    • Methodology:

      • Incubate the recombinant kinase, its specific substrate, and ATP with serial dilutions of the test compound.

      • Initiate the reaction and allow it to proceed for a defined time under linear-rate conditions.[17]

      • Stop the reaction and quantify product formation (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).

      • Plot percent inhibition versus log[inhibitor] and calculate the IC50 value.

2. Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits the target kinase within a living cell is a critical validation step.[18]

  • Protocol: Western Blot Analysis of Downstream Phosphorylation

    • Assay Principle: If the compound inhibits a specific kinase (e.g., EGFR), the phosphorylation of its direct downstream substrates (e.g., Akt, Erk) should decrease.[19]

    • Methodology:

      • Select a cancer cell line known to be dependent on the target kinase pathway.

      • Starve the cells (if necessary) and then stimulate with the appropriate growth factor (e.g., EGF for EGFR) in the presence of varying concentrations of the test compound.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated form of the substrate (e.g., p-Akt, p-Erk) and for the total protein as a loading control.

      • Quantify band intensity to determine the dose-dependent inhibition of signaling.

G GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Compound Imidazole Derivative (Inhibitor) Compound->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized kinase inhibition pathway.

1. In Vitro FTase Inhibition Assay

This biochemical assay directly measures the compound's effect on FTase enzymatic activity.[4]

  • Protocol: Scintillation Proximity Assay (SPA) for FTase Activity

    • Assay Principle: This assay measures the transfer of a tritiated farnesyl group from [³H]-farnesyl pyrophosphate (FPP) to a biotinylated peptide substrate (e.g., a Ras-derived peptide).

    • Methodology:

      • In a multi-well plate, combine recombinant human FTase, [³H]-FPP, the biotinylated peptide substrate, and serial dilutions of the test compound.

      • Incubate to allow the enzymatic reaction to proceed.

      • Stop the reaction and add streptavidin-coated SPA beads. The beads bind to the biotinylated peptide.

      • If the [³H]-farnesyl group has been transferred to the peptide, the tritium will be in close enough proximity to the scintillant in the bead to produce a light signal.

      • Measure the signal in a scintillation counter. A decrease in signal indicates inhibition of FTase.

      • Calculate the IC50 value from the dose-response curve.

2. Cellular H-Ras Processing Assay

This cell-based assay provides evidence of target engagement by observing the biological consequence of FTase inhibition.[11]

  • Protocol: Western Blot for H-Ras Mobility Shift

    • Assay Principle: Unfarnesylated H-Ras precursor protein migrates more slowly on an SDS-PAGE gel than its mature, farnesylated form. FTase inhibition leads to an accumulation of the slower-migrating precursor.

    • Methodology:

      • Treat a suitable cell line (e.g., H-Ras transformed cells) with increasing concentrations of the test compound.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Perform a Western blot using an antibody that recognizes H-Ras.

      • Observe the dose-dependent appearance of a higher molecular weight band (unprocessed H-Ras) and a decrease in the lower molecular weight band (processed H-Ras).

Part 3: Quantitative Data and Advanced Methods

Throughout this investigation, all quantitative data must be rigorously collected and analyzed.

Table 1: Representative Data from Mechanistic Assays

Assay TypeTarget / Cell LineParameterValue
Phenotypic Screen A549 (Lung Cancer)IC501.2 µM
HCT116 (Colon Cancer)IC500.8 µM
Candida albicansMIC>100 µM
Kinase Inhibition EGFR (recombinant)IC500.15 µM
VEGFR2 (recombinant)IC502.5 µM
A431 cells (EGFR pathway)p-Erk IC500.5 µM
FTase Inhibition FTase (recombinant)IC508.9 µM
H-Ras processing assayEC50>20 µM

Note: Data are hypothetical and for illustrative purposes.

Advanced Target Deconvolution

If the initial hypothesis-driven assays are inconclusive, or to identify potential off-targets, unbiased, advanced proteomic methods can be employed.

  • Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins in response to ligand binding. A compound's direct targets will typically show increased stability at higher temperatures.

  • Chemical Proteomics: This involves creating a derivatized version of the compound that can be used as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

Conclusion: Synthesizing a Coherent Mechanism

The elucidation of a drug's mechanism of action is a deductive process, moving from broad observation to specific molecular interactions. The strategy outlined in this guide—beginning with structural analysis and hypothesis generation, proceeding through systematic phenotypic and target-based assays, and culminating in quantitative validation—provides a robust framework for understanding the biological activity of novel (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine derivatives. By rigorously applying these principles, researchers can build a comprehensive and defensible MoA profile, a critical step in the journey from chemical entity to potential therapeutic.

References

  • Title: Imidazole antifungals Source: EBSCO Research Starters URL: [Link]

  • Title: Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives Source: PubMed URL: [Link]

  • Title: Biological Effects and Mechanism of Action of Farnesyl Transferase Inhibitors Source: Clinical Cancer Research URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: What are Ftase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations Source: AACR Journals URL: [Link]

  • Title: Farnesyltransferase inhibitor Source: Wikipedia URL: [Link]

  • Title: Mode of Action of Antifungal Drugs Source: Microbiology Info.com URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Imidazole antifungal drug mechanism of action Source: Ruidong Pharmaceutical URL: [Link]

  • Title: Mechanisms of action of the antimycotic imidazoles Source: PubMed URL: [Link]

  • Title: Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Springer Nature Experiments URL: [Link]

  • Title: Enzyme assay Source: Wikipedia URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL: [Link]

  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Preprints.org URL: [Link]

  • Title: What Are the Types of Biochemical Assays Used in Drug Discovery? Source: Patsnap Synapse URL: [Link]

  • Title: Techniques for Studying Decoding of Single Cell Dynamics Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Steady-state enzyme kinetics Source: The Biochemist URL: [Link]

  • Title: A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems URL: [Link]

  • Title: Cell Signaling Pathway Screening & Profiling Source: BPS Bioscience URL: [Link]

  • Title: Signaling Pathway Analysis Source: Creative Diagnostics URL: [Link]

  • Title: Experimental Methods for Identifying Drug-Drug Interactions Source: Creative Bioarray URL: [Link]

  • Title: These 7 trends are reshaping assays for drug discovery and development Source: Tecan URL: [Link]

  • Title: Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... Source: ResearchGate URL: [Link]

  • Title: Logic-Based Models for the Analysis of Cell Signaling Networks Source: ACS Publications URL: [Link]

Sources

Exploratory

The Therapeutic Potential of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine: A Medicinal Chemistry Whitepaper

Abstract In the landscape of modern drug discovery, the strategic combination of privileged structural motifs offers a powerful approach to generating novel chemical entities with significant therapeutic potential. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs offers a powerful approach to generating novel chemical entities with significant therapeutic potential. This technical guide explores the prospective value of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, a molecule that synergistically combines the metabolic stability conferred by a fluorinated aromatic ring with the versatile biological activity of an imidazole nucleus. While direct experimental data on this specific compound is not yet prevalent in published literature, this paper will construct a comprehensive profile of its potential by dissecting its constituent parts, proposing a robust synthetic pathway, and outlining a clear strategy for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational blueprint for investigating a promising new therapeutic candidate.

Introduction: A Molecule of Rational Design

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biological molecules like histidine and histamine, and a wide array of approved drugs.[1][2][3][4][5][6] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its amphoteric nature allow it to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[2][3][4]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[7][8] The high electronegativity and small size of the fluorine atom can increase metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.[7][8]

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine integrates these two powerful pharmacophores. The 2-fluoro-benzyl group offers a metabolically stabilized aromatic system, while the N-propyl-imidazole moiety provides a flexible linker to a proven biologically active heterocycle. This rational design suggests the compound could possess significant, yet unexplored, therapeutic utility.

Physicochemical Properties and Structural Analogs

While data for the title compound is sparse, we can infer its likely properties from a close structural analog, (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, documented in PubChem.

PropertyValue (for 3-fluoro analog)Reference
Molecular Formula C13H16FN3[9]
Molecular Weight 233.28 g/mol [9]
XLogP3 1.5[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]

The key difference lies in the position of the fluorine atom on the benzyl ring. The ortho-position (2-fluoro) in our target compound may induce unique conformational constraints and electronic effects compared to the meta-position (3-fluoro), potentially leading to a distinct pharmacological profile.

Proposed Synthesis and Characterization

A robust and scalable synthesis is crucial for the exploration of any new chemical entity. We propose a straightforward two-step synthetic route based on standard organic chemistry transformations.

Synthetic Workflow

The proposed synthesis proceeds via reductive amination, a reliable method for forming secondary amines.

Synthetic_Workflow Reactant1 2-Fluorobenzaldehyde Intermediate Schiff Base (imine intermediate) Reactant1->Intermediate Step 1 Condensation Reactant2 3-(1H-Imidazol-1-yl)propan-1-amine Reactant2->Intermediate Reagent1 NaBH(OAc)3 (Sodium triacetoxyborohydride) Product (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Reagent1->Product Intermediate->Product Step 2 Reduction

Caption: Proposed reductive amination workflow for synthesis.

Detailed Experimental Protocol

Objective: To synthesize (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-(1H-Imidazol-1-yl)propan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzaldehyde (1.0 eq) and 3-(1H-imidazol-1-yl)propan-1-amine (1.05 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of DCM/Methanol to afford the pure (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Hypothesized Therapeutic Potential and Mechanism of Action

The structural components of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine suggest several plausible therapeutic avenues, primarily in oncology and infectious diseases.

Anticancer Activity

Many imidazole-based compounds exhibit anticancer properties by inhibiting key metabolic pathways essential for tumor growth.[2][3] The mechanism often involves the inhibition of protein kinases or enzymes within signaling cascades crucial for cell proliferation and survival. The fluorobenzyl moiety can enhance binding affinity and cellular uptake.

Hypothesized Mechanism: Kinase Inhibition

We hypothesize that the title compound could act as a kinase inhibitor. The imidazole ring can mimic a hinge-binding motif, while the fluorobenzyl group occupies a hydrophobic pocket within the ATP-binding site of a target kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like ABL). This would block downstream signaling required for cell growth and survival.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/MAPK Pathway) RTK->Downstream Activates Apoptosis Apoptosis RTK->Apoptosis Inhibition leads to Compound (2-Fluoro-benzyl)- (3-imidazol-1-yl-propyl)-amine Compound->RTK INHIBITS ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Antimicrobial and Antifungal Activity

Imidazole derivatives are the basis for many antifungal drugs (e.g., ketoconazole, miconazole) and some antibacterial agents.[2][6] Antifungal imidazoles typically work by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] The antibacterial action of some imidazoles involves the disruption of bacterial DNA replication by interfering with enzymes like DNA gyrase.[2]

Given its structure, (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a prime candidate for evaluation against fungal pathogens and a panel of bacterial strains.

Proposed Protocols for Biological Evaluation

To validate the therapeutic hypotheses, a series of well-defined in vitro experiments are necessary.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the title compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Protocol: In Vitro Antibacterial Activity (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, dissolved in DMSO

  • Standard antibiotic control (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB directly in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine represents a novel, rationally designed molecule with significant, albeit unproven, therapeutic potential. By leveraging the well-documented activities of its core imidazole and fluorobenzyl moieties, we have constructed a strong hypothesis for its utility as an anticancer or antimicrobial agent. The synthetic and biological evaluation protocols detailed in this guide provide a clear and actionable framework for its investigation.

Future work should focus on the successful synthesis and characterization of the compound, followed by the proposed in vitro screening. Positive results would warrant further investigation into its specific molecular targets, in vivo efficacy in animal models, and a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This foundational work could pave the way for a new and valuable lead compound in medicinal chemistry.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). ResearchGate. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI. Available at: [Link]

  • Imidazole, its derivatives & their importance. (2016). ResearchGate. Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Available at: [Link]

  • (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. (n.d.). PubChem. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. Available at: [Link]

  • 12 A review: Imidazole synthesis and its biological activities. (2016). ResearchGate. Available at: [Link]

Sources

Foundational

Predictive Metabolic Stability Profiling: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Executive Summary This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine . This molecule features a classic "dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine . This molecule features a classic "dual-pharmacophore" architecture common in GPCR ligands (specifically Histamine H3 antagonists): a lipophilic tail (fluorobenzyl) and a polar head group (imidazole) linked by a secondary amine.

The metabolic profile of this compound is governed by a competitive mechanism: the metabolic lability of the secondary amine and benzylic carbon versus the CYP-inhibitory potential of the imidazole ring. This guide details the structural liabilities, in silico prediction workflows, and the gold-standard Human Liver Microsome (HLM) assay required to derive intrinsic clearance (


) and half-life (

).

Structural Analysis & Mechanistic Hypotheses

Before initiating wet-lab experiments, we must dissect the molecule into its metabolic "soft spots" based on Structure-Metabolism Relationships (SMR).

The Imidazole Moiety: Substrate vs. Inhibitor

The imidazole ring is a critical determinant of this molecule's fate.

  • Mechanism: The

    
     nitrogen of the imidazole ring has a lone pair that can coordinate directly with the heme iron (
    
    
    
    ) of Cytochrome P450 enzymes.
  • Consequence: This often results in Type II Binding , where the molecule acts as a reversible inhibitor rather than a rapidly cleared substrate. This can falsely prolong the apparent half-life in stability assays while signaling a high risk for Drug-Drug Interactions (DDIs).

  • Metabolism: If not inhibiting, the ring is susceptible to N-oxidation or ring opening, though this is secondary to the linker metabolism.

The Secondary Amine & Linker

The central secondary amine is the primary site of metabolic instability.

  • N-Dealkylation (Major Pathway): CYP450s (typically CYP3A4 or CYP2D6) will facilitate oxidative cleavage at the C-N bonds.

    • Path A (Benzylic cleavage): Oxidation of the benzylic carbon leads to the release of 2-fluorobenzaldehyde and 3-(imidazol-1-yl)propan-1-amine .

    • Path B (Propyl cleavage): Oxidation of the propyl

      
      -carbon yields 2-fluorobenzylamine  and 3-(imidazol-1-yl)propanal .
      
  • N-Hydroxylation: Secondary amines can form hydroxylamines (

    
    ), which may further oxidize to nitrones.[1] These are reactive intermediates capable of forming Metabolic Intermediate (MI) complexes, leading to Time-Dependent Inhibition (TDI).[2]
    
The 2-Fluoro-benzyl Group
  • Electronic Effect: The fluorine atom at the ortho position is electron-withdrawing. This deactivates the phenyl ring, making direct aromatic hydroxylation less likely compared to a non-fluorinated benzyl group.

  • Steric Effect: The fluorine blocks metabolism at the 2-position, but the benzylic carbon (adjacent to the ring) remains highly reactive due to resonance stabilization of the radical intermediate during CYP oxidation.

Visualization: Metabolic Pathways[2]

The following diagram maps the predicted metabolic fate of the compound, highlighting the competition between clearance and inhibition.

MetabolicPathways Parent (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (Parent Compound) Met_A Metabolite A: 2-Fluorobenzaldehyde (via Benzylic N-dealkylation) Parent->Met_A CYP3A4/2D6 (Oxidation of Benzylic C) Met_B Metabolite B: 3-(imidazol-1-yl)propan-1-amine (Primary Amine) Parent->Met_B Cleavage Product Met_C Metabolite C: N-Hydroxy Intermediate (Precursor to Nitrone) Parent->Met_C N-Hydroxylation Inhib Heme-Fe Coordination (Type II CYP Inhibition) Parent->Inhib Reversible Binding (Imidazole N-interaction) Time-Dependent Inhibition Time-Dependent Inhibition Met_C->Time-Dependent Inhibition MI Complex Formation

Figure 1: Predicted metabolic map illustrating the divergence between N-dealkylation pathways and Heme-coordination based inhibition.

Experimental Protocol: Microsomal Stability Assay

To validate the predictions, a Human Liver Microsome (HLM) stability assay is required.[3] This protocol is designed to be self-validating by including specific controls for the imidazole moiety.

Materials & Reagents[4]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Internal Standard (IS): Propranolol or Labetalol (structurally similar amine).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Master Mix Preparation Prepare a microsome/buffer solution. The final protein concentration in the incubation will be 0.5 mg/mL .

Why: 0.5 mg/mL provides sufficient enzyme density for clearance detection without excessive non-specific binding (


).

Step 2: Pre-Incubation (Thermostability Check) Add 30 µL of the test compound (1 µM final concentration) to the microsome mix. Incubate at 37°C for 5 minutes without NADPH.

Control: This ensures any degradation observed is enzymatic, not thermal instability.

Step 3: Reaction Initiation Add 15 µL of pre-warmed NADPH regenerating system to initiate the reaction.

Critical: Start the timer immediately upon addition.

Step 4: Sampling (Time Course) At


 minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution containing the Internal Standard.

Causality: The 1:3 ratio of sample to organic solvent ensures protein precipitation and halts enzymatic activity instantly.

Step 5: Analysis (LC-MS/MS) Centrifuge samples at 4,000 rpm for 20 minutes. Inject supernatant onto a C18 column. Monitor MRM transitions for the parent mass


.
Workflow Diagram

AssayWorkflow Prep 1. Prep Master Mix (Microsomes + Buffer) PreInc 2. Pre-Incubation (5 min @ 37°C) Prep->PreInc Start 3. Add NADPH (Start Reaction) PreInc->Start Sample 4. Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench 5. Quench (ACN + Internal Std) Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.[4]

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (


) of the "Percent Parent Remaining" versus time.[3] The slope of the linear regression (

) represents the elimination rate constant.

Equations:

  • Elimination Rate Constant (

    
    ): 
    
    
    
    
  • In Vitro Half-Life (

    
    ): 
    
    
    
    
    [5]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where [Microsomal Protein] is typically 0.5 mg/mL.
Interpreting the Imidazole Effect

If the plot of


 vs. time is non-linear  (i.e., the rate slows down significantly over time), this suggests product inhibition  or mechanism-based inactivation  (TDI).
  • Action: If non-linearity is observed, perform a "dilution method" assay (10-fold dilution) to check for reversible inhibition (Type II binding).

Data Summary Table[2]
ParameterHigh Stability (Ideal)Low Stability (Liability)Prediction for Target Molecule

(min)
> 60 min< 15 min15 - 30 min (Moderate)

(

L/min/mg)
< 10> 5025 - 40 (Moderate/High)
Major Metabolite N/AN-dealkylated amine2-Fluorobenzaldehyde
Risk Factor NoneRapid ClearanceCYP Inhibition (DDI)

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Hanson, L. A., et al. (2010).[1] Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][3][6][7] Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Preparation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Stock Solutions in DMSO: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in dimethyl sulfoxide (DM...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity and provides field-proven insights to ensure the accuracy, reproducibility, and stability of experimental results. By explaining the causality behind each experimental choice, this document serves as a self-validating system for the preparation of high-quality stock solutions critical for downstream biological assays and high-throughput screening.

Introduction: The Criticality of a Well-Prepared Stock Solution

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a small molecule of interest in various research applications. The accuracy and reliability of any subsequent experimental data derived from this compound are fundamentally dependent on the quality of its stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[1] Its miscibility with water and most organic solvents makes it an ideal vehicle for delivering test compounds to cells in culture.[2]

However, the very properties that make DMSO an excellent solvent also present challenges that, if unaddressed, can lead to significant experimental artifacts. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation and inaccurate concentrations in assays.[4][6] Furthermore, improper handling, such as repeated freeze-thaw cycles, can exacerbate compound precipitation and degradation.[6][7][8]

This guide, therefore, provides a robust framework for the preparation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine stock solutions in DMSO, focusing on mitigating these risks to ensure the integrity and reproducibility of your research.

Materials and Reagents

The quality of your starting materials is paramount. Utilizing high-purity reagents and calibrated equipment will minimize variability and ensure the accuracy of your stock solutions.

Material/Reagent Recommended Specifications Rationale for Specification
(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Purity ≥98% (confirmed by Certificate of Analysis)High purity minimizes the interference of unknown impurities in biological assays.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, packaged under inert gas in small-volume bottlesMinimizes water contamination which can cause compound precipitation.[4][6] Small-volume bottles reduce repeated exposure of the bulk solvent to atmospheric moisture.[4]
Volumetric Flasks, Class A Calibrated and certifiedEnsures accurate volume measurement for precise concentration calculations.[9]
Analytical Balance Calibrated, with a readability of at least 0.1 mgNecessary for the accurate weighing of the compound.[9]
Pipettes Calibrated, positive displacement or air displacement with appropriate tipsEnsures accurate and reproducible liquid handling.
Vortex Mixer Standard laboratory modelProvides sufficient energy for efficient dissolution.
Sonicator Bath Standard laboratory modelAids in the dissolution of compounds that are difficult to solubilize.[6][10]
Storage Vials Amber glass or polypropylene, with screw caps and PTFE septaProtects the solution from light and minimizes solvent evaporation and moisture ingress.
Inert Gas (Argon or Nitrogen) High purityCan be used to create an inert atmosphere in the storage vials, further protecting the compound from oxidation and moisture.[7]

Experimental Protocol: A Step-by-Step Guide to Excellence

This protocol is designed to be a self-validating system. Each step is accompanied by an explanation of its importance, allowing for a deeper understanding of the process and facilitating troubleshooting.

Pre-Dissolution Calculations

Accurate calculations are the foundation of a reliable stock solution.

  • Determine the Desired Stock Concentration: A common starting point for a primary stock solution is 10 mM or 20 mM.[7] However, the optimal concentration may vary depending on the compound's solubility and the requirements of downstream assays.

  • Calculate the Required Mass of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine:

    • Molecular Weight of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (C₁₃H₁₆FN₃): 233.28 g/mol [11]

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 0.001 L x 233.28 g/mol = 0.00233 g = 2.33 mg

Dissolution Workflow

This workflow is designed to ensure complete and stable dissolution of the compound.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Precise Mass vortex 3. Vortex add_dmso->vortex Initial Mixing sonicate 4. Sonicate (if needed) vortex->sonicate Incomplete Dissolution inspect 5. Visual Inspection vortex->inspect Complete Dissolution sonicate->inspect aliquot 6. Aliquot inspect->aliquot Clear Solution store 7. Store at -20°C or -80°C aliquot->store Single-Use Aliquots

Caption: Workflow for the preparation of stock solutions.

Step-by-Step Methodology:

  • Weighing the Compound:

    • Tare a clean, dry vial on a calibrated analytical balance.

    • Carefully weigh the calculated mass of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine into the vial. It is often easier and more accurate to weigh a slightly different amount and then calculate the exact concentration.[9]

    • Record the exact mass weighed.

  • Adding the Solvent:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Ensure you are using a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to prevent moisture absorption.[12]

  • Facilitating Dissolution:

    • Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background to ensure that all solid material has dissolved.

    • If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[4] Gentle warming in a 37°C water bath can also be employed, but the thermal stability of the compound should be considered.[2]

  • Final Verification:

    • After the dissolution steps, allow the solution to return to room temperature.

    • Perform a final visual inspection to confirm that the solution is clear and free of any particulate matter.

Quality Control: Ensuring the Integrity of Your Stock Solution

A well-prepared stock solution should be validated to ensure its quality.

  • Purity Assessment: The purity of the initial compound should be confirmed by the supplier's Certificate of Analysis. For long-term studies or when compound stability is a concern, periodic purity checks using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be beneficial.[13][14]

  • Concentration Verification: While careful preparation should yield an accurate concentration, for critical applications, the concentration can be verified using techniques like quantitative Nuclear Magnetic Resonance (qNMR) or UV-Visible Spectroscopy if a chromophore is present and an extinction coefficient is known.[15][16]

  • Appearance: The stock solution should be clear and colorless. Any signs of precipitation, color change, or turbidity should be investigated, as this may indicate compound insolubility, degradation, or contamination.

Storage and Handling: Preserving the Stability of Your Stock Solution

Proper storage is crucial for maintaining the integrity of your stock solution over time.

Storage Parameter Recommendation Rationale
Temperature -20°C for short-term (≤ 3 months) or -80°C for long-term storage.[17][18]Low temperatures slow down potential degradation processes.
Aliquoting Aliquot the stock solution into single-use volumes.This minimizes the number of freeze-thaw cycles, which can lead to compound precipitation due to water absorption during thawing.[6][7][8]
Container Use amber glass or polypropylene vials with tightly sealed caps.Protects the compound from light-induced degradation and prevents solvent evaporation and moisture entry.
Atmosphere For highly sensitive compounds, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.Creates an inert environment, protecting the compound from oxidation.[7]

Caution on Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a significant cause of compound precipitation from DMSO stock solutions.[6][8] This is often exacerbated by the absorption of atmospheric moisture when the solution is thawed.[6] Therefore, aliquoting into single-use volumes is a critical step in maintaining the quality of your stock solution.

Conclusion: A Foundation for Reliable Research

The preparation of a high-quality stock solution of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in DMSO is a fundamental yet critical step in ensuring the success of subsequent experiments. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can minimize experimental variability and generate accurate, reproducible data. Adherence to these best practices in handling, storage, and quality control will ultimately contribute to the integrity and impact of your scientific endeavors.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry and High Throughput Screening.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., & Kuzmak, B. R. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Essentials for High-Throughput Screening Operations. In Assay Guidance Manual.
  • ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)? [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., & Kuzmak, B. R. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., & Kuzmak, B. R. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • PubChem. (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. [Link]

  • Kymos. (2025). Quality control of small molecules. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Quality Control North West Liverpool. Small molecule stability studies. [Link]

  • HunterLab Horizons Blog. (2026). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. [Link]

  • Nuvisan. Comprehensive GMP quality control testing for small molecules. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Hahn Lab. Dye Labeling Protocal. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • Google Patents.
  • AMERICAN ELEMENTS®. Imidazoles. [Link]

  • MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. [Link]

  • ResearchGate. (2025). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

  • ResearchGate. (2025). (1,3-Benzothiazol-2-yl)[1-(2-chlorobenzyl)imidazolidin-2-ylidene]amine. [Link]

  • SAFETY DATA SHEET. [Link]

Sources

Application

Optimal Solvent Systems for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Extraction

Application Note: AN-206 [1] Executive Summary This guide details the isolation and purification protocols for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a secondary amine pharmacophore featuring a fluorinated be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-206

[1]

Executive Summary

This guide details the isolation and purification protocols for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a secondary amine pharmacophore featuring a fluorinated benzyl group and an imidazole heterocycle.[1]

Successful extraction of this molecule requires navigating its dual-basic nature and amphiphilic polarity .[1] While the fluorobenzyl group imparts lipophilicity (Predicted LogP ~1.5), the imidazole ring creates significant polarity and hydrogen-bonding potential. Standard lipophilic extraction (e.g., Hexanes) often fails, leading to poor recovery or stable emulsions.[1][2] This note provides a validated pH-Switch Protocol and solvent selection matrix to maximize yield (>90%) and purity.

Physicochemical Analysis & Extraction Logic

To design a robust protocol, one must understand the ionization states of the molecule. This compound possesses two distinct ionizable centers:[1][3]

  • The Imidazole Ring: A weak base with a

    
     of approximately 6.95  (conjugate acid).[1]
    
  • The Secondary Amine: A stronger base with a

    
     of approximately 9.3 – 9.7  (typical for benzyl-alkyl amines).[1]
    
The pH-Solubility Relationship
  • pH < 6.0 (Acidic): Both nitrogen centers are protonated (Dicationic).[1] The molecule is highly water-soluble and insoluble in organic solvents.[1] Use this phase to wash away non-basic organic impurities.

  • pH 7.5 (Neutral/Physiological): The imidazole is largely neutral, but the secondary amine remains protonated (Monocationic).[1] The molecule acts as a surfactant, often causing severe emulsions in Liquid-Liquid Extraction (LLE).[1]

  • pH > 11.0 (Basic): Both centers are deprotonated (Neutral).[1] The molecule is now lipophilic enough to partition into organic solvents.

Critical Insight: Attempting extraction at pH 8–9 will result in low yields because the secondary amine retains its charge. You must drive the aqueous phase to pH ≥ 12 to ensure complete deprotonation.

Solvent System Selection Matrix

The following table evaluates solvent suitability based on polarity (Dielectric Constant


) and specific interaction capability with the imidazole moiety.
Solvent SystemSuitabilityPerformance NotesRecommended Use
Dichloromethane (DCM) Optimal High solubility for imidazoles due to polarizability.[1] Excellent phase separation density.[1]Primary choice for synthesis workup and high-yield isolation.[1]
Chloroform / IPA (3:1) Rescue The addition of Isopropyl Alcohol (IPA) disrupts H-bonds and prevents emulsions.[1]Use if "rag layers" or stable emulsions form during DCM extraction.[1]
Ethyl Acetate (EtOAc) ModerateGood for cleaner extracts but may leave some product in the aqueous phase due to imidazole water affinity.Use when avoiding halogenated solvents is a safety/environmental priority.[1]
MTBE / Hexanes PoorThe molecule is too polar for these solvents; they will likely cause the product to "oil out" rather than dissolve.Use only for precipitation/crystallization of the final product, not extraction.[1][2]

Protocol A: High-Yield Synthesis Isolation (The "pH-Switch")

This protocol is designed for isolating the compound from a crude reaction mixture (e.g., reductive amination).[1]

Reagents Required[1][4][5][6]
  • Hydrochloric Acid (1M and 6M)[1]

  • Sodium Hydroxide (NaOH) pellets or 10M solution[1]

  • Dichloromethane (DCM)[1]

  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Methodology
  • Acidic Quench & Wash (Impurity Removal):

    • Dissolve the crude reaction residue in 1M HCl (Target pH < 2).

    • Wash this aqueous solution with Ethyl Acetate (EtOAc) (

      
       vol).[1]
      
    • Mechanism:[4] The target amine/imidazole stays in the water (protonated). Non-basic impurities (unreacted aldehydes, neutrals) move to the EtOAc.[1]

    • Discard the organic (EtOAc) layer.

  • Basification (The Switch):

    • Cool the aqueous layer to 0°C (ice bath) to prevent degradation during exotherm.[1]

    • Slowly add 10M NaOH or pellets with vigorous stirring until pH > 12 .

    • Verification: Use a high-range pH strip.[1] The solution should turn cloudy/oily as the free base precipitates.

  • Extraction:

    • Extract the basic aqueous phase with DCM (

      
       vol).[1][5]
      
    • Tip: Do not shake violently; invert gently to minimize emulsion risk.[1] If an emulsion forms, add a small amount of solid NaCl.[1][2]

  • Drying & Concentration:

    • Combine DCM layers.[1][5]

    • Wash with Brine (

      
      ).[1]
      
    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo.[1][5]

Protocol B: Trace Bioanalysis (SPE Method)[1]

For extracting the compound from plasma or biological matrices where high purity is required for LC-MS.[1]

Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX).[1][2]

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Dilute sample with

    
     (locks analyte to cartridge via cation exchange).
    
  • Wash 1 (Acidic):

    
     (removes proteins/hydrophilic interferences).[1]
    
  • Wash 2 (Neutral/Organic):

    
     (removes neutral hydrophobic interferences).[1] The basic analyte remains bound.
    
  • Elution:

    
    . (Releases the amine/imidazole).[1]
    

Visualization: The pH-Switch Workflow

The following diagram illustrates the logical flow of the extraction process, highlighting the critical pH checkpoints.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 DiscardOrg Discard Organic Layer (Neutrals/Acids) PhaseSep1->DiscardOrg Top Layer AqLayer Aqueous Layer (Target is Cationic) PhaseSep1->AqLayer Bottom Layer Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Final Pure Free Base (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Dry->Final

Figure 1: Strategic Acid-Base Workup Flowchart.[1] Red indicates acidic conditions; Green indicates basic conditions; Blue indicates the active retention phase.

Troubleshooting & Experience-Based Insights

The "Rag Layer" Problem

Imidazole derivatives are notorious for stabilizing emulsions (acting as surfactants) at the interface of water and organic solvents.

  • Cause: Incomplete basification (pH 8–9) leaves the amine partially protonated, creating an amphiphilic zwitterion-like behavior.[1]

  • Solution: Ensure pH is >12 . If emulsion persists, filter the biphasic mixture through a pad of Celite or add a small volume of Isopropanol (IPA) to the organic phase.

Stability Warning

While the fluorobenzyl group is stable, the imidazole ring can be sensitive to prolonged exposure to alkyl halides (self-quaternization) if the free base is stored in solution.

  • Recommendation: Store the isolated material as a solid or convert it to a Hydrochloride (HCl) or Oxalate salt for long-term stability.[1]

References

  • PubChem Compound Summary. "(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine".[1][6] National Center for Biotechnology Information. [Link][1]

  • Agilent Technologies. "Extraction of Polar Basic Drugs from Plasma with Polymeric SPE." Application Note 5990-5793EN. [Link]

  • Reich, H. J., & Bordwell, F. G. "pKa Data: Imidazoles and Amines."[1][2] University of Wisconsin-Madison Organic Chemistry Data. [Link][1]

  • Majors, R. "Practical Aspects of Solvent Extraction."[1][2] LCGC North America. [Link]

Sources

Method

Procedures for using (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in ligand binding assays

Introduction & Scope This application note details the methodological framework for utilizing (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (hereafter referred to as Compound 2F-IPA ) in pharmacological assays. Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the methodological framework for utilizing (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (hereafter referred to as Compound 2F-IPA ) in pharmacological assays. Structurally characterized by an imidazole moiety linked via a propyl chain to a fluorinated benzyl amine, this compound belongs to a class of high-affinity Histamine H3 Receptor (H3R) ligands.[1][2][3]

Historically, the imidazole-propyl-amine pharmacophore has been pivotal in the development of H3R antagonists/inverse agonists (e.g., Ciproxifan, FUB series).[2][3] The ortho-fluorine substitution on the benzyl ring is a medicinal chemistry strategy often employed to modulate metabolic stability (blocking ring oxidation) and lipophilicity while maintaining high affinity for the receptor's aspartic acid residue (Asp114 in TM3).

Primary Applications:

  • Determination of Binding Affinity (

    
    ):  Using competitive radioligand binding against 
    
    
    
    -N-
    
    
    -methylhistamine (
    
    
    -NAMH).[1][2][3][4]
  • Selectivity Profiling: Assessing off-target binding against H1, H2, or H4 receptors.[1][2][3]

  • Mechanism of Action: Validating inverse agonism in constitutive activity models.

Pre-Assay Considerations

Chemical Handling & Stability[1][2][3]
  • Physical State: The free base is typically a viscous oil or low-melting solid.[1][2][3] For assay stability, it is often supplied as a dihydrochloride (

    
    ) or dioxalate salt.
    
  • Solubility:

    • Salt Form: Soluble in water or PBS (>10 mM).

    • Free Base:[1][2][3] Soluble in DMSO or Ethanol.[2]

    • Recommendation: Prepare a 10 mM stock solution in 100% DMSO . This minimizes hydrolysis risks and is compatible with standard binding buffers (final DMSO concentration <1%).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Receptor Source

Reliable data requires high-quality membrane preparations.[1][2][3]

  • Recombinant: CHO-K1 or HEK293 cells stably expressing human H3R (

    
     pmol/mg protein).[1][2][3]
    
  • Native: Rat cerebral cortex membranes (high H3R density in basal ganglia).[2]

Workflow Visualization

The following diagram outlines the critical path for the Competition Binding Assay, highlighting the competitive interaction between the radioligand and Compound 2F-IPA.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibrium cluster_2 Phase 3: Termination cluster_3 Phase 4: Analysis Membrane H3R Membranes (7-15 µg/well) Incubation Incubation 60 min @ 25°C (Equilibrium) Membrane->Incubation Ligand Radioligand [3H]-NAMH (~2 nM) Ligand->Incubation Competitor Compound 2F-IPA (10^-10 to 10^-5 M) Competitor->Incubation Harvest Harvesting GF/B Filters + 0.3% PEI Incubation->Harvest Stop Reaction Wash Rapid Wash Ice-cold Tris Buffer Harvest->Wash Count LSC Counting (CPM Measurement) Wash->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Figure 1: Operational workflow for H3R Competitive Binding Assay. Note the critical PEI-treatment step during harvesting to reduce non-specific binding of the imidazole ligand.[1][2][3]

Detailed Protocol: Competitive Radioligand Binding

This protocol determines the affinity (


) of Compound 2F-IPA by displacing the standard agonist radioligand, 

-N-

-methylhistamine (

-NAMH).[1][2][3]
Reagents & Buffers
ComponentCompositionPurpose
Assay Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

Mg

promotes G-protein coupling, stabilizing the high-affinity state for agonists, though less critical for inverse agonists.[1][2][3]
Wash Buffer 50 mM Tris-HCl (pH 7.4)Ice-cold to prevent dissociation during filtration.[1][2][3]
Radioligand

-N-

-methylhistamine (80-85 Ci/mmol)
Use at final conc.[1][2][3]

(typically 1–2 nM).[2]
Non-Specific (NSB) 10

M Thioperamide or R-(

)-methylhistamine
Defines non-specific binding sites.[1][2][3]
Filter Pre-Soak 0.3% Polyethyleneimine (PEI)CRITICAL: Imidazole ligands are "sticky."[2] PEI neutralizes glass fiber charge to reduce filter binding.[2]
Experimental Procedure
  • Plate Setup: Use a 96-well polypropylene deep-well plate.

    • Total Binding (TB): Buffer + Membranes + Radioligand.[2]

    • Non-Specific Binding (NSB): 10

      
      M Thioperamide + Membranes + Radioligand.[2]
      
    • Test Wells: Compound 2F-IPA (diluted serially 1:10, from

      
       M to 
      
      
      
      M) + Membranes + Radioligand.[1][2][3]
  • Membrane Addition:

    • Thaw H3R membranes on ice.[2][5] Homogenize gently (Polyturrax or syringe needle) to ensure uniform suspension.

    • Dilute to 7–15

      
      g protein/well in Assay Buffer.[2]
      
  • Incubation:

    • Add reagents in this order: Competitor/Buffer

      
      Radioligand 
      
      
      
      Membranes .[1][2][3][5][6]
    • Volume: Typically 200–250

      
      L total volume.[2][3]
      
    • Condition: Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.

    • Why: H3R kinetics can be slow; equilibrium must be reached.[2][3] 4°C is not recommended as it slows association rates significantly.[2]

  • Harvesting (Filtration):

    • Pre-soak GF/B or GF/C filter plates in 0.3% PEI for at least 60 minutes.[2]

    • Use a cell harvester (e.g., PerkinElmer Filtermate or Brandel).

    • Aspirate well contents through the filter.[2]

    • Wash 3x with 500

      
      L ice-cold Wash Buffer.[1][2][3] Speed is key to prevent desorption.[1][2][3]
      
  • Detection:

    • Dry filters (50°C for 30 mins) or use wet (depending on scintillant).

    • Add liquid scintillation cocktail (e.g., MicroScint-20).[1][2][3]

    • Count on a TopCount or MicroBeta counter for 1 minute/well.

Data Analysis & Interpretation

Calculation of IC50 and Ki

Raw CPM (Counts Per Minute) data must be transformed.[2]

  • Normalize: Calculate % Specific Binding for each concentration:

    
    
    
  • Curve Fit: Perform non-linear regression (One-site competition model) to determine

    
    .
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    (Inhibition Constant):
    
    
    • 
       = Concentration of 
      
      
      
      -NAMH used (nM).
    • 
       = Dissociation constant of 
      
      
      
      -NAMH (determined previously via Saturation Binding, typically ~0.5 - 1.0 nM for human H3R).[1][2][3]
Expected Results
  • Compound 2F-IPA is a high-affinity ligand.[1][2][3] Expect a

    
     in the low nanomolar range (1–50 nM) .[2]
    
  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests negative cooperativity or multiple binding sites.[1][2][3]

Troubleshooting: The Self-Validating System

A robust assay includes internal checks.[1][2] Use this table to diagnose failure modes.

ObservationRoot CauseCorrective Action
High Non-Specific Binding (>30% of Total) Cationic ligand sticking to filters.[1][2][3]Ensure filters are soaked in 0.3% PEI for >1 hour.[2] Use GF/B filters.[2]
Low Total Counts Receptor degradation or radioligand decay.[1][2]Check specific activity of

-NAMH.[1][2] Ensure membranes were stored at -80°C.
IC50 Shift (Low Potency) Non-equilibrium conditions.Increase incubation time to 90 mins. Ensure temperature is 25°C, not 4°C.
Variable Replicates Inconsistent membrane suspension.Keep membranes on ice and stir constantly during dispensing.[2]

References

  • Stark, H. (2003).[2] "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Lovenberg, T.W., et al. (1999).[2] "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology. Link

  • Sasse, A., et al. (2000).[2] "Histamine H3-Receptor Antagonists: Structure-Activity Relationships of Simple Histamine Analogues." Archiv der Pharmazie. Link

  • Motulsky, H. & Neubig, R. (2010).[2] "Analysis of Enzyme Kinetic Data." Current Protocols in Neuroscience. Link

Sources

Application

Formulation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine for in vivo animal studies

An Application Note for the Scientific Formulation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine for Preclinical In Vivo Evaluation Abstract This document provides a detailed scientific guide for the formulation of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scientific Formulation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine for Preclinical In Vivo Evaluation

Abstract

This document provides a detailed scientific guide for the formulation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, a novel investigational compound, for use in in vivo animal studies. The inherent physicochemical properties of the molecule, characterized by a basic secondary amine and an imidazole moiety, present specific challenges to achieving a stable, soluble, and biocompatible formulation suitable for parenteral administration. This note outlines a systematic approach, beginning with essential pre-formulation characterization and culminating in a step-by-step protocol for preparing a sterile, isotonic dosing solution. The methodologies are grounded in established principles of pharmaceutical science to ensure data integrity and animal welfare during preclinical research.

Introduction: The Formulation Challenge

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a molecule of interest for therapeutic development. Like many nitrogen-containing heterocyclic compounds, its utility in in vivo models is contingent upon a robust and reproducible formulation. The key molecular features governing its behavior in solution are the secondary amine and the imidazole ring. Amines are organic bases that can be protonated to form salts, a common strategy to enhance aqueous solubility.[1][2] The imidazole ring is amphoteric, acting as either a weak acid or a weak base, with a pKa near physiological pH, making its charge state and, consequently, its solubility highly dependent on the solution's pH.[3][4][5] An estimated XLogP3 value of ~1.5 for a structurally similar isomer suggests moderate lipophilicity, indicating that the free base form is unlikely to be sufficiently soluble in simple aqueous vehicles for many dosing requirements.[6]

Therefore, the primary challenge is to develop a formulation that solubilizes the compound by controlling its ionization state while maintaining physiological compatibility (isotonicity, acceptable pH) and ensuring chemical stability.

Pre-Formulation Assessment: Characterizing the API

Before developing a final dosing solution, a foundational understanding of the active pharmaceutical ingredient's (API) properties is critical.

Physicochemical Properties Summary

A summary of known and predicted properties for the analogous compound (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine provides a crucial starting point.

PropertyValue / PredictionImplication for Formulation
Molecular FormulaC₁₃H₁₆FN₃---
Molecular Weight~233.28 g/mol [6]Essential for calculating molarity and concentration.
XLogP3~1.5[6]Indicates moderate lipophilicity; suggests poor solubility of the free base in water.
Functional GroupsSecondary Amine, Imidazole, Fluoro-benzylThe basic amine and imidazole groups allow for salt formation at acidic pH to enhance solubility.[1][3]
pH-Dependent Solubility Profile (Recommended Experiment)

The most critical pre-formulation experiment is to determine the compound's solubility across a range of pH values.

Protocol:

  • Prepare a series of buffers (e.g., citrate, phosphate) from pH 3 to pH 8.

  • Add an excess amount of the API to a small volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the clear filtrate by a suitable method (e.g., HPLC-UV) to quantify the dissolved API concentration.

Expected Outcome: Solubility will be significantly higher at lower pH values (pH < 6) where both the amine and imidazole nitrogen atoms are protonated, and will decrease sharply as the pH approaches and exceeds the pKa of these groups.

Formulation Development Strategy

The formulation strategy is designed to be systematic, starting with the simplest vehicle and adding complexity only as required to meet the target specifications for concentration, stability, and biocompatibility.

Decision Workflow for Vehicle Selection

The following workflow illustrates the logical progression for developing a suitable parenteral formulation.

G start Start: Define Target Concentration & Route solubility_check Assess API Solubility in 0.9% Saline start->solubility_check is_soluble Is Solubility Sufficient? solubility_check->is_soluble ph_adjust Strategy 1: pH Adjustment (e.g., with 0.1N HCl) is_soluble->ph_adjust No final_formulation Final Formulation: - Adjust to Target pH (e.g., 5.5) - Add Tonicity Agent (if needed) - Sterile Filter (0.22 µm) is_soluble->final_formulation Yes ph_soluble Is Solubility Sufficient? ph_adjust->ph_soluble cosolvent Strategy 2: Add Co-solvent (e.g., 10-30% PEG 400 or Propylene Glycol) ph_soluble->cosolvent No ph_soluble->final_formulation Yes cosolvent_soluble Is Solubility Sufficient? cosolvent->cosolvent_soluble surfactant Strategy 3: Add Surfactant (e.g., 1-5% Polysorbate 80) cosolvent_soluble->surfactant No cosolvent_soluble->final_formulation Yes surfactant->final_formulation end Proceed to In Vivo Study final_formulation->end

Caption: Formulation development decision workflow.

Rationale for Component Selection
  • Primary Vehicle: Sterile 0.9% Sodium Chloride (Saline) for Injection is the preferred starting point as it is isotonic and universally biocompatible.[7]

  • pH Adjusting Agent: Dilute Hydrochloric Acid (e.g., 0.1 N HCl) is used to protonate the basic nitrogen centers of the API, forming a soluble hydrochloride salt in situ. Dilute Sodium Hydroxide (e.g., 0.1 N NaOH) is used to raise the pH to a physiologically tolerable range after dissolution.

  • Buffer System (Optional): If pH stability is a concern, a buffer such as citrate or acetate may be incorporated. Citric acid can also act as a chelating agent, which helps to improve the stability of the formulation.[7][8]

  • Co-solvents (If Required): Propylene glycol and polyethylene glycols (PEGs) are common co-solvents used to increase the solubility of poorly water-soluble compounds in parenteral formulations.[8][9]

  • Solubilizing Agents (If Required): Non-ionic surfactants like Polysorbate 80 are effective at solubilizing lipophilic compounds by forming micelles.[9][10]

Recommended Protocol: Preparation of a 10 mg/mL Dosing Solution

This protocol details the preparation of a sterile parenteral solution based on the primary strategy of pH-mediated solubilization.

Materials and Equipment
  • (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (API)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride for Injection

  • 0.1 N Hydrochloric Acid (sterile)

  • 0.1 N Sodium Hydroxide (sterile)

  • Calibrated pH meter with a micro-electrode

  • Sterile, pyrogen-free glass vials

  • Sterile magnetic stir bar and stir plate

  • Sterile disposable syringes

  • 0.22 µm sterile syringe filters (e.g., PVDF or PES)

  • Class II Biological Safety Cabinet (BSC) or Laminar Flow Hood

Step-by-Step Formulation Workflow

G weigh 1. Weigh API dissolve 2. Add 0.1N HCl to Dissolve API (Forms Stock Solution) weigh->dissolve add_vehicle 3. Add Bulk Vehicle (e.g., 80% of final volume of sterile saline) dissolve->add_vehicle adjust_ph 4. Adjust pH to Target (e.g., 5.0 - 6.0) using 0.1N NaOH add_vehicle->adjust_ph qs 5. QS to Final Volume with Sterile Saline adjust_ph->qs filter 6. Sterile Filter (0.22 µm) into Final Vial qs->filter qc 7. Perform QC Checks (Visual, pH) filter->qc

Caption: Step-by-step laboratory formulation protocol.

Detailed Preparation Instructions (Example: 10 mL at 10 mg/mL)

All procedures should be performed under aseptic conditions in a BSC.

  • Weigh API: Accurately weigh 100 mg of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine and place it into a sterile 15 mL glass vial containing a sterile magnetic stir bar.

  • Solubilization: Add 1.0 mL of 0.1 N HCl to the vial. Stir gently until the API is completely dissolved. The solution should become clear. This creates a concentrated, acidic stock solution.

  • Dilution: Add 8.0 mL of sterile 0.9% Sodium Chloride for Injection to the vial. The solution may become transiently cloudy but should clear upon mixing.

  • pH Adjustment: While stirring, carefully measure the pH. Slowly add 0.1 N NaOH dropwise until the pH reaches the target range of 5.0 - 6.0. This range is a good compromise between API solubility (lower pH) and physiological tolerance (closer to neutral).

  • Final Volume Adjustment (QS): Add sterile 0.9% Sodium Chloride for Injection to bring the final volume to exactly 10.0 mL. Mix thoroughly.

  • Sterile Filtration: Withdraw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the final formulation into a sterile, pyrogen-free final vial.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, pH, date of preparation, and storage conditions.

Quality Control and Final Specifications

To ensure the reliability of in vivo data, each batch of the formulation must be subjected to quality control checks.

ParameterSpecificationMethod
Appearance Clear, colorless solution, free of visible particulatesVisual Inspection against a black and white background
pH 5.0 - 6.0Calibrated pH meter
Concentration 10 mg/mL ± 5%HPLC-UV (validation recommended)
Sterility No microbial growthSterile filtration through 0.22 µm filter

Conclusion

The formulation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine for in vivo animal studies is readily achievable through a systematic, science-driven approach. The key to success lies in leveraging the basic nature of the amine and imidazole functional groups to create a soluble salt via pH adjustment. The provided protocol for a 10 mg/mL solution in a buffered saline vehicle offers a robust starting point for preclinical evaluation. Researchers should always perform the necessary pre-formulation and quality control checks to ensure the preparation of a safe, stable, and effective dosing solution, thereby guaranteeing the integrity of their animal study data.

References

  • Wang, W., & Wang, Y. J. (2015). Excipients and Their Use in Injectable Products. AAPS PharmSciTech, 17(3), 566–581.
  • Pharmaguideline. (2023). Excipients for Parenterals.
  • Grimaldi, M., et al. (2016). Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules. Pharmaceutical Research, 33(4), 859–871.
  • Jones, S. K., et al. (2022). Machine Learning Reveals Amine Type in Polymer Micelles Determines mRNA Binding, In Vitro, and In Vivo Performance for Lung-Selective Delivery. ACS Nano, 16(11), 18769–18783.
  • PubChem. (n.d.). (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. National Center for Biotechnology Information.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • AVT Pharmaceutical. (2025). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?.
  • Dakenchem. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
  • Santa Cruz Biotechnology. (n.d.). N-(2-chloro-6-fluorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine.
  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-304.
  • Echemi. (n.d.). benzyl-(3-imidazol-1-yl-propyl)-amine.
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • IntechOpen. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Varcoe, J. R., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8249–8259.
  • BOC Sciences. (n.d.). Custom Amine Synthesis Services.
  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797.
  • Chemical Review. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • CD Bioparticles. (n.d.). Amine Modification.
  • BLDpharm. (n.d.). (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine.
  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Developing Drugs, 4(3).
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Ticket ID: #FB-IPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary You are attempting to purify (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a secon...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FB-IPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine , a secondary amine intermediate likely synthesized via reductive amination. The crude product contains a mixture of basic and neutral impurities that standard workups often fail to resolve due to the molecule's zwitterionic-like behavior (containing both an imidazole and a secondary amine).

This guide addresses the three most common impurities:

  • Neutral Byproducts: 2-Fluorobenzyl alcohol (from aldehyde reduction).

  • Primary Amine Precursor: Unreacted 3-(imidazol-1-yl)propan-1-amine.

  • Boron Salts: Residuals from sodium triacetoxyborohydride/borohydride.

Module 1: The "Sticky Oil" Syndrome (Removing Neutral Impurities)

User Question: "My crude product is a viscous oil that shows a large spot near the solvent front on TLC. I tried a standard water wash, but the impurity remains. How do I remove the benzyl alcohol byproduct?"

Technical Diagnosis: The impurity is 2-Fluorobenzyl alcohol . Unlike your product, this molecule is neutral and lipophilic. The challenge is that your product contains an imidazole ring (


) and a secondary amine (

). If you extract at a neutral pH (pH 7-8), the imidazole moiety is largely uncharged, making the product partially soluble in organics, preventing effective separation from the alcohol.

The Solution: The "pH Swing" Protocol You must exploit the dual-basic nature of your molecule. You need a pH low enough to protonate both nitrogen centers (forcing the product into water) and then a pH high enough to deprotonate both (forcing it back to organic).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Acid Extraction (The Trap): Extract the organic layer with 1M HCl (pH < 2) .

    • Mechanism:[1][2][3][4] Both the imidazole and the secondary amine are fully protonated. The product becomes a water-soluble dication.

    • Action: Keep the Aqueous Layer . Discard the Organic Layer (contains the alcohol).

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 5M NaOH until pH > 12 .

    • Critical Check: Do not stop at pH 9. You must suppress the ionization of the secondary amine (

      
      ).
      
  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry over

    
     and concentrate.
    

Visualizing the Workflow:

pH_Swing Start Crude Mixture (Product + Alcohol) Step1 Dissolve in EtOAc Add 1M HCl (pH < 2) Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Layer (Contains Alcohol) Sep1->Org1 Discard Aq1 Aqueous Layer (Product as Dication) Sep1->Aq1 Keep Step2 Basify to pH > 12 (NaOH) Aq1->Step2 Step3 Extract with DCM Step2->Step3 Final Pure Product (Free Base) Step3->Final

Figure 1: The pH Swing Extraction logic. By dropping pH < 2, we solubilize the product as a dication, allowing neutral impurities to be washed away.

Module 2: Removing Unreacted Primary Amine

User Question: "I have a persistent impurity spot just below my product on TLC. NMR suggests it's the unreacted primary amine starting material. Acid-base extraction didn't touch it."

Technical Diagnosis: Acid-base extraction fails here because the impurity (3-(imidazol-1-yl)propan-1-amine) has a nearly identical acid-base profile to your product (both have an imidazole and an amine). You need a method that discriminates based on nucleophilicity or sterics .

The Solution: Chemoselective Scavenging Primary amines are sterically more accessible and more nucleophilic than secondary amines. We can use a Polymer-Supported Benzaldehyde resin to selectively "grab" the primary amine, forming an imine which stays on the bead.

Why this works:

  • Selectivity: Aldehydes react rapidly with primary amines to form stable imines. They react with secondary amines to form enamines (reversible/unstable) or aminals, which are much slower and sterically hindered.

  • Efficiency: No chromatography required.

Protocol:

  • Solvent Selection: Dissolve your semi-pure product in anhydrous DCM or THF (10 mL per gram).

  • Resin Addition: Add PS-Benzaldehyde resin (approx. 2-3 equivalents relative to the estimated impurity).

  • Incubation: Shake gently at room temperature for 6–12 hours.

    • Tip: Add a spatula tip of anhydrous

      
       to absorb water, driving the imine formation equilibrium forward.
      
  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover any non-specifically adsorbed product.

  • Result: The filtrate contains your secondary amine; the primary amine is covalently bound to the beads.

Visualizing the Scavenger Chemistry:

Scavenger_Workflow Mixture Mixture: Sec-Amine (Product) Pri-Amine (Impurity) Reaction Reaction: Pri-Amine forms Imine bond with Resin Mixture->Reaction Resin PS-Benzaldehyde Resin Beads Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste: Resin-Imine Complex Filter->Waste Trapped Product Filtrate: Purified Sec-Amine Filter->Product Eluted

Figure 2: Chemoselective scavenging of primary amines using aldehyde-functionalized resins.

Module 3: Chromatography Troubleshooting

User Question: "I'm trying to purify the final product on silica gel, but it's streaking badly. I'm losing mass and the separation is poor."

Technical Diagnosis: The imidazole ring and the secondary amine are both interacting strongly with the acidic silanol groups (


) on the silica surface. This acts like an ion-exchange column, causing peak tailing ("streaking") and irreversible adsorption.

The Solution: Amine-Modified Mobile Phase You must "cap" the silanol groups using a volatile base in your eluent.

Recommended Solvent Systems:

Solvent SystemComposition (v/v)Application
DCM / MeOH /

90 : 9 : 1Standard. The ammonia competes for silanol sites, sharpening the peak.
DCM / MeOH / TEA 95 : 4 : 1Alternative. Use Triethylamine (TEA) if ammonia is unavailable. Note: TEA is harder to remove (higher boiling point).
EtOAc / MeOH / TEA 80 : 15 : 5Polar. Good if the product is very polar.

Critical Protocol Note: Pre-rinse your silica column with the eluent containing the base before loading your sample. This neutralizes the silica acidity immediately.

References & Further Reading
  • Amine Purification Principles:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. Section 2.20 (Solvent Extraction).

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][5][6][7][8][9][10] Oxford University Press. (Chapter on Acidity, Basicity, and pKa).[11]

  • Scavenger Resins:

    • Bhatt, A., et al. "Polymer-Supported Reagents: An Important Tool for Organic Synthesis." Combinatorial Chemistry & High Throughput Screening, 2007.

    • Sigma-Aldrich Technical Bulletin: "Scavenger Resins for Solution Phase Synthesis."[8][12]

  • Reductive Amination Workups:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • pKa Data:

    • Evans pKa Table, Harvard University. (Imidazole pKa ~ 6.95; Benzylamine pKa ~ 9.3). [Link]

Sources

Optimization

Resolving stability issues of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in solution

Executive Summary & Risk Profile This guide addresses the stability and solubility challenges associated with (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine . Based on its functional group architecture—a secondary benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

This guide addresses the stability and solubility challenges associated with (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine . Based on its functional group architecture—a secondary benzylic amine linked to an imidazole heterocycle—this compound exhibits a Class II Stability Profile .

Key Risk Factors:

  • Oxidative Deamination: The benzylic carbon (adjacent to the secondary amine) is highly susceptible to radical-initiated oxidation, leading to cleavage and aldehyde formation.

  • Surface Adsorption: The basic imidazole (pKa ~6.95) and secondary amine (pKa ~9.5) moieties create a cationic species at physiological pH, leading to rapid adsorption onto anionic glass surfaces (silanol groups).

  • pH-Dependent Solubility: The molecule acts as a "solubility switch," precipitating rapidly as the pH moves closer to the basic range (pH > 8.5).

Mechanistic Insight: Why is your sample degrading?

To troubleshoot effectively, you must understand the chemical causality. The degradation is rarely random; it follows specific pathways dictated by the molecule's electronic structure.

Degradation Pathway Analysis

The primary failure mode is Oxidative Benzylic Cleavage , often accelerated by light or trace metals.

DegradationPathways cluster_legend Pathway Legend Compound (2-Fluoro-benzyl)- (3-imidazol-1-yl-propyl)-amine Radical Benzylic Radical Intermediate Compound->Radical hν / O2 / Metals NOxide N-Oxide (Minor) Compound->NOxide Peroxides Imine Imine Intermediate Radical->Imine -H• Aldehyde 2-Fluorobenzaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis (H2O) AmineFrag 3-(Imidazol-1-yl)-propylamine Imine->AmineFrag Hydrolysis (H2O) key Red arrows indicate irreversible cleavage

Figure 1: Primary oxidative degradation pathway. The benzylic position is the "weak link," leading to cleavage into an aldehyde and a primary amine fragment.

Troubleshooting Guide (FAQs)

Issue 1: "My solution turned yellow overnight."
  • Diagnosis: This is the hallmark of oxidative instability . The yellow color typically arises from the formation of conjugated imine intermediates or N-oxide species (see Fig 1).

  • Root Cause: Exposure to atmospheric oxygen, likely catalyzed by light or trace metal ions in the water/buffer.

  • Solution:

    • Degas Solvents: strictly use degassed buffers (sparge with Helium or Argon for 15 mins).

    • Add Antioxidant: If biological assay permits, add 0.1% Ascorbic Acid or 1 mM DTT/TCEP to the stock.

    • Amber Glass: Store only in amber vials to block UV excitation of the benzylic bond.

Issue 2: "I see a fine white precipitate upon dilution into PBS (pH 7.4)."
  • Diagnosis: pH-Induced Precipitation .

  • Root Cause: The compound is a base. In DMSO (stock), it is soluble. Upon dilution into PBS (pH 7.4), the local concentration may exceed the solubility limit of the free base form if the buffering capacity is insufficient to maintain protonation.

  • Solution:

    • Lower pH: Adjust assay buffer to pH 6.5 - 6.8 . The imidazole ring (pKa ~6.95) will remain protonated (

      
       charge), significantly boosting solubility.
      
    • Pre-acidify: Add 1 equivalent of HCl to the DMSO stock to generate the hydrochloride salt in situ before dilution.

Issue 3: "HPLC shows 20% loss of potency, but no degradation peaks."
  • Diagnosis: Surface Adsorption (The "Ghost Peak" phenomenon).

  • Root Cause: The positively charged amine interacts strongly with the negatively charged silanol groups (

    
    ) on standard glass vials.
    
  • Solution:

    • Switch Materials: Use Polypropylene (PP) or Polymethylpentene (PMP) vials.

    • Silanize Glass: If glass is mandatory, use silanized (deactivated) glass vials.

    • Solvent Additive: Add 0.1% Formic Acid to the solvent to compete for binding sites.

Interactive Workflow: Handling Decisions

Use this decision tree to determine the optimal handling for your specific experiment.

TroubleshootingTree Start Start: Dissolving Compound SolventCheck Is solvent DMSO or Ethanol? Start->SolventCheck AqueousCheck Is final aqueous pH > 7.0? SolventCheck->AqueousCheck Yes (Dilution) Action2 CRITICAL: Use Polypropylene tubes. Avoid Borosilicate Glass. SolventCheck->Action2 No (Pure Water) StorageCheck Storage > 24 Hours? AqueousCheck->StorageCheck No (pH < 7) Action3 Risk of Precipitation. Adjust to pH 6.5 or add 5% Cyclodextrin. AqueousCheck->Action3 Yes Action1 Use 10-20 mM Stock. Store -20°C. StorageCheck->Action1 No Action4 Purge with Argon. Use Amber Vials. StorageCheck->Action4 Yes

Figure 2: Decision matrix for solvent selection and container material to prevent adsorption and precipitation.

Validated Protocols

Protocol A: Optimal Stock Solution Preparation

Purpose: To create a stable 10 mM stock solution that minimizes oxidation and adsorption.

  • Weighing: Weigh the solid into a polypropylene microcentrifuge tube (do not use glass weighing boats if transferring small amounts, as static/adsorption will cause loss).

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if long-term storage is planned, as it evaporates and concentrates the sample.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 5 minutes at room temperature.

  • Acidification (Optional but Recommended): Add 1.05 equivalents of HCl (using a concentrated aqueous HCl spike) to "lock" the amine as a salt. This drastically improves stability against oxidation.

  • Storage: Aliquot into single-use PP vials. Store at -20°C or -80°C .

Protocol B: Forced Degradation Stress Test (ICH Q1A Aligned)

Purpose: To validate the stability of your specific batch.

Stress ConditionProcedureExpected Result (Pass Criteria)
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours>95% Recovery (Stable)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours<80% Recovery (Precipitation likely)
Oxidation 3% H₂O₂ at RT, 2 hours<90% Recovery (N-oxide formation)
Photostability UV Light (ICH Q1B), 24 hours<85% Recovery (Benzylic cleavage)

Reference Data

Table 1: Predicted Solubility Profile

Note: Solubility is highly pH-dependent due to the imidazole (pKa ~6.95) and secondary amine.

Solvent / BufferSolubility (mg/mL)Stability Window
DMSO > 50 mg/mLHigh (> 6 months at -20°C)
Ethanol > 20 mg/mLModerate (Evaporation risk)
PBS (pH 7.4) < 0.5 mg/mLLow (Precipitation risk)
Acetate Buffer (pH 5.0) > 10 mg/mLHigh (Protonated form)
0.1 M HCl > 50 mg/mLVery High (Salt form)

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003.[1] Link

  • Yahya, A. M., et al. "Drug sorption to glass and plastics."[2] Drug Metabolism and Drug Interactions, vol. 6, no.[2] 1, 1988, pp. 1-45.[2] Link

  • Lai, A., et al. "Mechanism of secondary amine oxidation." Journal of Organic Chemistry, 2014. (Contextualizing benzylic amine oxidation pathways). Link

  • PubChem Compound Summary. "(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine."[3] National Center for Biotechnology Information. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly those with potential therapeutic applications, a deep understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, a molecule featuring a confluence of distinct structural motifs that give rise to a nuanced and informative spectrum.

This guide moves beyond a mere peak-listing approach. It is designed to provide a practical, field-proven framework for interpreting complex spectra, grounded in the fundamental principles of NMR spectroscopy. We will dissect the spectrum of our target molecule, explaining the causal relationships between its structure and the observed chemical shifts, multiplicities, and coupling constants. Furthermore, we will compare these expected signals with those of plausible alternatives to demonstrate the diagnostic power of ¹H NMR in confirming the desired molecular architecture.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine presents several distinct proton environments, each influenced by factors such as electronegativity, aromaticity, and through-bond spin-spin coupling. A thorough interpretation requires a systematic examination of each component of the molecule.

A key feature of this molecule is the 2-fluorobenzyl group. The fluorine atom, with a nuclear spin (I) of 1/2, will couple with adjacent protons, providing a distinctive splitting pattern that is invaluable for assignment.[1][2] The electronegativity of fluorine also exerts a deshielding effect on nearby protons.[3] The imidazolylpropyl linker contributes signals from the imidazole ring and the aliphatic propyl chain, each with its own characteristic chemical shifts and multiplicities.

Below is a systematic, proton-by-proton prediction of the ¹H NMR spectrum.

Aromatic Protons (2-Fluorobenzyl Moiety)

The four protons on the fluorinated benzene ring are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[4][5] Their precise chemical shifts and multiplicities will be influenced by the fluorine substituent and the benzylamine linker.

  • H-6' : This proton is ortho to the fluorine atom and will experience the strongest deshielding effect. It is expected to resonate at the downfield end of the aromatic region. Due to coupling with the adjacent H-5' (³JHH) and a through-bond coupling to the fluorine atom (³JHF), this signal is predicted to be a triplet of doublets (td).

  • H-3', H-4', H-5' : These protons will appear as a complex multiplet in the aromatic region. Their signals will overlap and be influenced by mutual H-H coupling and coupling to the fluorine atom.

Benzyl Protons (-CH₂-Ar)

The two benzylic protons are adjacent to the aromatic ring and the amine nitrogen. This environment typically results in a chemical shift between 3.5 and 4.5 ppm.[6] Due to coupling with the fluorine on the aromatic ring (⁴JHF), this signal is expected to appear as a doublet.

Amine Proton (-NH-)

The amine proton signal is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature.[7] It is typically observed between 1.0 and 4.0 ppm.[6] In many cases, this proton exchanges with deuterated solvents, causing the signal to diminish or disappear.

Propyl Chain Protons (-CH₂-CH₂-CH₂-)

The three methylene groups of the propyl chain will each give rise to a distinct signal.

  • -N-CH₂- (Position a) : These two protons are adjacent to the amine nitrogen and are expected to resonate around 2.5-3.0 ppm. They will be split into a triplet by the adjacent methylene group (Position b).

  • -CH₂- (Position b) : This central methylene group is coupled to the two adjacent methylene groups (Positions a and c). Consequently, its signal will be a multiplet, likely a quintet or a triplet of triplets. It is expected to appear in the range of 1.8-2.2 ppm.

  • -N-CH₂- (Position c) : These two protons are adjacent to the imidazole nitrogen and will be deshielded, appearing around 3.8-4.2 ppm. They will be split into a triplet by the neighboring methylene group (Position b).

Imidazole Ring Protons

The three protons on the imidazole ring have characteristic chemical shifts.[8]

  • H-2 : This proton is situated between the two nitrogen atoms and is the most deshielded of the imidazole protons, typically appearing as a singlet around 7.5-8.0 ppm.

  • H-4 and H-5 : These two protons are in a less deshielded environment and are expected to appear as two distinct signals, likely singlets or narrow doublets due to small long-range coupling, between 6.8 and 7.2 ppm.

Visualizing the Proton Environments

To aid in the conceptualization of the different proton environments and their expected spectral features, the following diagram illustrates the molecular structure with protons labeled for discussion.

G cluster_benzyl 2-Fluorobenzyl Group cluster_linker Propylamine Linker cluster_imidazole Imidazole Ring C1 C C2 C-F C1->C2 CH2_benzyl CH₂ C1->CH2_benzyl C3 C C2->C3 C4 C C3->C4 H3 H-3' C3->H3 C5 C C4->C5 H4 H-4' C4->H4 C6 C C5->C6 H5 H-5' C5->H5 C6->C1 H6 H-6' C6->H6 NH NH CH2_benzyl->NH CH2a CH₂ (a) NH->CH2a CH2b CH₂ (b) CH2a->CH2b CH2c CH₂ (c) CH2b->CH2c N1_im N CH2c->N1_im C2_im C-H (2) N1_im->C2_im N3_im N C2_im->N3_im C4_im C-H (4) N3_im->C4_im C5_im C-H (5) C4_im->C5_im C5_im->N1_im

Figure 1. Molecular structure of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine with key proton groups labeled.

Predicted ¹H NMR Data Summary

The following table provides a concise summary of the predicted ¹H NMR data for (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. This serves as a quick reference for comparing experimental data.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2 (Imidazole)7.5 - 8.0s1H-
H-6' (Aromatic)7.2 - 7.5td1H³JHH, ³JHF
H-3', H-4', H-5' (Aromatic)6.9 - 7.2m3H-
H-4, H-5 (Imidazole)6.8 - 7.22 x s (or d)2H-
-CH₂- (Benzyl)3.5 - 4.5d2H⁴JHF
-N-CH₂- (c)3.8 - 4.2t2H³JHH
-N-CH₂- (a)2.5 - 3.0t2H³JHH
-CH₂- (b)1.8 - 2.2m (quintet)2H³JHH
-NH-1.0 - 4.0br s1H-

Comparison with Alternative Structures

The true diagnostic power of NMR spectroscopy is often realized when comparing the spectrum of a target molecule with that of potential isomers or byproducts. For instance, if the fluorine substituent were at the 3- or 4-position of the benzyl ring, the coupling patterns of the aromatic and benzylic protons would be markedly different.

  • (3-Fluoro-benzyl) Isomer : The benzylic protons would likely appear as a singlet, as the ⁴JHF coupling would be negligible. The aromatic region would show a different splitting pattern, with no proton experiencing both strong ortho-coupling to fluorine and ortho-coupling to another proton.

  • (4-Fluoro-benzyl) Isomer : The aromatic region would simplify to two doublets of doublets (or two triplets, depending on the relative magnitudes of JHH and JHF), reflecting the symmetry of the 4-substituted ring. The benzylic protons would likely show a triplet due to ³JHF coupling.

This comparative analysis underscores the importance of detailed multiplet analysis in confirming the precise substitution pattern of the aromatic ring.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To obtain a reliable and interpretable ¹H NMR spectrum, adherence to a robust experimental protocol is essential. The following provides a step-by-step methodology for the acquisition of a high-quality spectrum of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert sample into NMR spectrometer F 6. Lock and shim the instrument E->F G 7. Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H 8. Acquire the Free Induction Decay (FID) G->H I 9. Fourier transform the FID J 10. Phase correct the spectrum I->J K 11. Baseline correct the spectrum J->K L 12. Integrate the signals K->L M 13. Calibrate the chemical shift scale L->M

Figure 2. A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Detailed Methodological Steps
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase correct the spectrum to ensure that all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

By following this comprehensive approach to spectral interpretation and data acquisition, researchers can confidently elucidate the structure of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine and other complex molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Regensburg. Spin-Spin Coupling. [Link]

  • University of Sheffield. Predicting spin-spin coupling patterns in NMR spectra. [Link]

  • University of Ottawa. 19Fluorine NMR. [Link]

  • University of Manchester. NMR Spectroscopy Primer. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University College London. Chemical shifts. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • SpringerLink. Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. [Link]

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • PubChem. (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine. [Link]

Sources

Comparative

Mass spectrometry (MS) fragmentation pattern of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Technical Guide: MS/MS Fragmentation & Structural Elucidation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of (2-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: MS/MS Fragmentation & Structural Elucidation of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (


, MW 233.28 Da). This molecule represents a critical pharmacophore found in histamine H3 antagonists and antifungal agents. Accurate structural confirmation and quantification in biological matrices require a precise understanding of its fragmentation kinetics.

This document compares the performance of Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI) , with a focus on Collision-Induced Dissociation (CID) energy optimization. It highlights the specific "ortho-effect" that distinguishes this 2-Fluoro isomer from its 4-Fluoro regioisomer—a crucial detail for specificity in drug development.

Part 1: Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum, we must first deconstruct the molecule into its labile moieties. The molecule consists of three distinct zones susceptible to ionization and cleavage:

  • Zone A (2-Fluorobenzyl Ring): An aromatic system substituted at the ortho-position with fluorine.

  • Zone B (Secondary Amine Linker): The most basic site (

    
    ), serving as the primary protonation site in ESI.
    
  • Zone C (Imidazole-Propyl Tail): Contains a basic imidazole nitrogen (

    
    ), acting as a secondary protonation site and a source of characteristic low-mass fragments.
    

Predicted Precursor Ion:

  • ESI (+):

    
    
    
  • Isotopic Pattern: A distinct M+1 peak at

    
     235 (~14% abundance) due to Carbon-13.
    
Diagram 1: Fragmentation Pathways (Graphviz)

FragmentationPathways Precursor Precursor [M+H]+ m/z 234 OrthoEffect Ortho-Elimination [M+H - HF]+ m/z 214 Precursor->OrthoEffect Loss of HF (20 Da) Specific to 2-Fluoro BenzylCleavage Benzylic Cleavage (C-N Bond Break) Precursor->BenzylCleavage Inductive Cleavage Tropylium 2-Fluorotropylium Ion m/z 109 BenzylCleavage->Tropylium Charge Retention on Benzyl AminePart Imidazole-Propyl-Amine m/z 126 BenzylCleavage->AminePart Charge Retention on Amine Imidazole Imidazole Ring m/z 69 AminePart->Imidazole High CE PropylImid Propyl-Imidazole m/z 81 AminePart->PropylImid Chain Scission

Caption: Figure 1. Hierarchical fragmentation tree showing the divergence between the ortho-specific HF elimination and the standard benzylic cleavage pathways.

Part 2: Comparative Methodology (Performance Analysis)

For drug development applications (PK/PD studies), the choice of ionization and fragmentation energy is pivotal.

ESI-MS/MS (Recommended) vs. EI-MS (Alternative)
FeatureESI-MS/MS (Performance Standard)EI-MS (Alternative)
Ionization Nature Soft. Preserves the molecular ion

.
Hard. Often obliterates the molecular ion.
Sensitivity High. Ideal for trace quantification in plasma.Moderate. Better for library matching.
Structural Insight Excellent for sequencing the linker and side chains via CID.Excellent for fingerprinting the aromatic ring.
Applicability Preferred for LC-coupled workflows.Limited to GC-coupled workflows (requires derivatization).

Verdict: ESI-MS/MS is the superior choice for this molecule due to the polarity of the imidazole and secondary amine, which ionize efficiently in the liquid phase but require derivatization for GC-MS.

Energy-Resolved Performance (Low vs. High CE)

The "performance" of the assay depends on selecting the right Collision Energy (CE). The table below compares the spectral quality at different energies.

Fragment (

)
IdentityLow CE (10-15 eV)High CE (35-50 eV)Utility
234 Precursor

100% (Base Peak) < 5%Quantitation (Parent)
214

5-10%< 2%Isomer Specificity (2-F vs 4-F)
126 Imidazole-propyl-amine20-40%10-20%Confirmation
109 2-Fluorobenzyl Cation15-30%100% (Base Peak) Quantitation (Quant)
69 Imidazole RingAbsent40-60%Structural Confirmation

Key Insight: For Maximum Sensitivity (Quantitation), use the 234


 109  transition at Medium-High CE. For Isomer Differentiation, monitor 234 

214
at Low CE.

Part 3: Detailed Fragmentation Mechanisms[1]

Mechanism A: Benzylic Cleavage (The "Quant" Transition)

The most abundant transition involves the cleavage of the C-N bond between the benzyl ring and the amine nitrogen.

  • Process: Protonation occurs on the secondary amine.[1] Inductive effects weaken the C-N bond.

  • Result: The charge can be retained on either side. However, the formation of the 2-fluorotropylium ion (

    
     109)  is thermodynamically favored due to resonance stabilization of the seven-membered aromatic ring.
    
  • Equation:

    
     (Neutral)
    
Mechanism B: The "Ortho Effect" (Isomer Specificity)

This is the critical differentiator.

  • Mechanism: In the 2-Fluoro isomer, the fluorine atom is spatially close to the protonated amine. This proximity facilitates an intramolecular hydrogen bond, followed by the elimination of Hydrogen Fluoride (HF, 20 Da).

  • Result: A peak at

    
     214 .
    
  • Comparison: The 4-Fluoro isomer (para-substitution) cannot geometrically support this 6-membered transition state, making the

    
     214 peak negligible or absent.
    
Mechanism C: Imidazole Ring Shattering

At high collision energies (>40 eV), the propyl chain fragments.

  • Fragment: The imidazole ring itself (

    
    ) appears at 
    
    
    
    69
    .
  • Significance: This confirms the presence of the imidazole moiety, distinguishing this molecule from other benzylamines.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and validate the fragmentation pattern, follow this LC-MS/MS workflow.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation C18 Column Sample->LC ESI ESI Source (+4.5 kV) LC->ESI Q1 Q1 Filter Select m/z 234.3 ESI->Q1 CC Collision Cell Ramp 10-50 eV Q1->CC Q3 Q3 Scan Detect Fragments CC->Q3

Caption: Figure 2. Linear ion-path workflow for optimizing MRM transitions.

Step-by-Step Methodology
  • Standard Preparation:

    • Dissolve 1 mg of (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the amine.

  • Infusion Setup:

    • Use a syringe pump at 10 µL/min directly into the ESI source.

    • Source Parameters: Capillary Voltage: 3.5 kV; Source Temp: 300°C; Desolvation Gas: 500 L/hr.

  • Q1 Scan (Precursor Check):

    • Scan range

      
       100–300.
      
    • Validation: Verify base peak at 234.3 and no sodium adducts (

      
       256). If adducts are present, increase source declustering potential.
      
  • Product Ion Scan (breakdown Curve):

    • Select

      
       234.3 in Q1.
      
    • Ramp Collision Energy (CE) from 5 eV to 60 eV in 5 eV increments.

    • Validation: Plot the intensity of

      
       234 (parent) vs. 
      
      
      
      109 (daughter). The "crossover point" (CE50) should be approximately 20-25 eV.
  • Differentiation Assay (Optional):

    • If distinguishing from 4-Fluoro analog, perform a specific scan at Low CE (12 eV) and calculate the ratio of

      
      .
      
    • Criterion: Ratio > 0.05 indicates 2-Fluoro isomer.

References

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry.[1] [Link]

    • Grounding: Establishes the mechanism for benzylic cleavage and tropylium ion form
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[2] [Link]

    • Grounding: details the fragmentation patterns of imidazole rings, supporting the assignment of 69 and 81.
  • Harrison, A. G. (2009). CE50: Quantifying collision induced dissociation energy for small molecule characterization.[3] Journal of the American Society for Mass Spectrometry. [Link]

    • Grounding: Provides the theoretical framework for the "Performance Comparison" section regarding CE optimiz
  • Menachery, S. P., et al. (2016).[1] Identification of position isomers by energy‐resolved mass spectrometry.[1] Journal of Mass Spectrometry.[1] [Link]

    • Grounding: Supports the "Ortho Effect" mechanism used to distinguish 2-Fluoro

Sources

Validation

A Comparative Guide to the Bioactivity of 2-Fluoro vs. 4-Fluoro Benzylamine Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This simple substitution can profoundly influence a compound's metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This simple substitution can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] Among the myriad of fluorinated building blocks, fluorinated benzylamines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[3][4] This guide provides an in-depth, objective comparison of the bioactivity of 2-fluoro and 4-fluoro benzylamine derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

The position of the fluorine atom on the phenyl ring of a benzylamine derivative can have a significant impact on its biological activity. This phenomenon, known as positional isomerism, alters the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Understanding these nuanced differences is paramount for optimizing lead compounds and developing next-generation therapeutics.

Comparative Bioactivity Analysis: 2-Fluoro vs. 4-Fluoro Isomers

This section delves into a comparative analysis of the bioactivity of 2-fluoro and 4-fluoro benzylamine derivatives across various biological targets, including enzymes, receptors, and microbial organisms.

Enzyme Inhibition

The inhibitory potential of fluorinated benzylamine derivatives against various enzymes is a well-documented area of research. The position of the fluorine atom can significantly modulate this activity.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease.[5] Studies on fluorinated chalcone derivatives, which can be synthesized from fluorinated benzylamines, have shed light on the differential effects of fluorine substitution. For instance, a series of (E)-3-(2-((fluorobenzyl)oxy)phenyl)-1-(substituted)prop-2-en-1-ones were synthesized and evaluated for their MAO inhibitory activity. While this study focused on 3-fluorobenzyl derivatives, it highlights the significant impact of the fluorine position on both potency and selectivity for MAO-B over MAO-A.[5][6]

A separate study on benzylamine analogues and their interaction with bovine liver mitochondrial monoamine oxidase B (MAO-B) demonstrated that para-substituted analogues (including, hypothetically, 4-fluorobenzylamine) show increased binding affinity with increasing hydrophobicity of the substituent.[7] Conversely, meta-substituted analogues showed decreased binding affinity with increasing van der Waals volume.[7] This suggests that the 4-fluoro substituent, being more hydrophobic than the 2-fluoro substituent, might confer higher binding affinity to MAO-B.

Carboxylesterase (CE) Inhibition:

While not directly benzylamine derivatives, studies on fluorobenzils, which share structural similarities, have shown that the position of fluorine influences their inhibitory activity against mammalian carboxylesterases.[8][9] For example, 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione was found to be a potent inhibitor of rat CE.[8] This underscores the principle that the spatial arrangement of fluorine atoms is critical for effective enzyme inhibition.

Receptor Binding Affinity

The interaction of fluorinated benzylamine derivatives with various receptors is another area where positional isomerism plays a critical role.

Dopamine Receptor Affinity:

A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a derivative of 4-fluorobenzylamine, revealed its affinity for both D-1 and D-2 dopamine receptors.[10] This compound was found to have a slightly lower affinity for both receptor subtypes compared to dopamine itself.[10] Unfortunately, a direct comparison with the 2-fluoro isomer was not available in this study. However, another study on 2-(3-fluoro-4-hydroxyphenyl)ethylamine showed that its N,N-dialkyl derivatives were selective displacers of a D-2 selective radioligand, but not a D-1 selective one.[11] This indicates that the fluorine position can influence receptor subtype selectivity.

Sigma (σ) Receptor Affinity:

In the development of positron emission tomography (PET) tracers, fluorinated analogues of spirocyclic compounds with an exocyclic benzylamino moiety have been investigated for their affinity to σ₂ receptors.[12] The study synthesized various fluorinated derivatives, including those with fluorine on the benzylamino moiety, and found that the position of the fluorine atom influenced both affinity and selectivity for σ₂ over σ₁ receptors.[12]

Antimicrobial Activity

The antimicrobial properties of fluorinated benzylamine derivatives have been explored against a range of pathogens.

Antibacterial Activity:

A study on newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated their ability to inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus.[13] The study synthesized derivatives with fluorine at the 2, 3, and 4 positions of the benzylamino moiety. While a direct and consistent trend was not explicitly detailed in the abstract, the data indicated that all tested fluorinated derivatives showed activity, with some causing over 60% inhibition of S. aureus growth at a concentration of 16 µg/mL.[13]

Another study on novel benzylamine derivatives, including 3-ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine and 3-ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamine, evaluated their anti-Mycobacterium tuberculosis activity.[14] Both compounds showed activity, but the provided data in the search results does not allow for a direct comparison of their minimum inhibitory concentrations (MICs).[14]

Antifungal Activity:

The same study on fluorinated carbazole derivatives also investigated their antifungal activity against Candida albicans and Aspergillus flavus.[13] Certain derivatives showed over 60% inhibition of fungal growth at 64 µg/mL, again highlighting the potential of these compounds as antimicrobial agents.[13]

Data Summary

The following table summarizes the available quantitative data for the bioactivity of 2-fluoro and 4-fluoro benzylamine derivatives and related compounds. It is important to note that direct comparative data is often limited, and the presented information is synthesized from various studies.

Biological Target Compound Type 2-Fluoro Derivative Activity 4-Fluoro Derivative Activity Reference
Dopamine D-1/D-2 Receptors 2-(Fluorohydroxyphenyl)ethylamineN/AKi values not explicitly stated, but had ~2-fold less affinity than dopamine.[10][10]
Staphylococcus aureus 4-[4-(Benzylamino)butoxy]-9H-carbazoleMIC of 32 µg/mL for some Staphylococcus strains.[13]MIC of 32 µg/mL for some Staphylococcus strains.[13][13]
Mycobacterium tuberculosis 3-Ethoxy-2-hydroxy-N-(fluorophenyl)benzylamineActive at concentrations > 20 µM < 28 µM.[14]Active at concentrations > 20 µM < 28 µM.[14][14]

Note: The table highlights the scarcity of direct, side-by-side comparative studies. The presented data is based on individual studies of different derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a generalized procedure based on established methods for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide (product of benzylamine oxidation)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compounds (2-fluoro and 4-fluoro benzylamine derivatives)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Fluorometer and spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in phosphate buffer to achieve a range of final concentrations.

  • MAO-A Assay (Kynuramine Substrate):

    • Add 20 µL of each compound dilution to the wells of a black 96-well plate.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of MAO-A enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of kynuramine solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • MAO-B Assay (Benzylamine Substrate):

    • Add 20 µL of each compound dilution to the wells of a black 96-well plate.

    • Add 120 µL of a reaction mixture containing phosphate buffer, HRP, and Amplex® Red.

    • Add 20 µL of MAO-B enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of benzylamine solution.

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence of the oxidized Amplex® Red product at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Causality Behind Experimental Choices: The use of two different substrates (kynuramine and benzylamine) allows for the selective assessment of MAO-A and MAO-B inhibition, respectively. The fluorometric detection methods provide high sensitivity for measuring the enzymatic activity.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the MIC of 2-fluoro and 4-fluoro benzylamine derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test compounds

  • 96-well microplates (sterile)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Trustworthiness of the Protocol: This self-validating system includes positive and negative controls to ensure the viability of the microorganisms and the sterility of the medium, respectively.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis & Comparison s1 Start with 2-fluorobenzylamine & 4-fluorobenzylamine s2 Chemical Reactions (e.g., amidation, condensation) s1->s2 s3 Purification & Characterization (e.g., chromatography, NMR) s2->s3 b1 Enzyme Inhibition Assays (e.g., MAO, CE) s3->b1 b2 Receptor Binding Assays (e.g., Dopamine, Sigma) s3->b2 b3 Antimicrobial Susceptibility Testing (e.g., MIC determination) s3->b3 d1 Determine IC50, Ki, MIC values b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Comparative Assessment of 2-Fluoro vs. 4-Fluoro Derivatives d2->d3

Caption: A generalized experimental workflow for comparing the bioactivity of fluorinated benzylamine derivatives.

MAO_Inhibition MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Neurotransmitter Neurotransmitter (e.g., Dopamine) Neurotransmitter->MAO Metabolism Inhibitor Fluorinated Benzylamine Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: A simplified diagram illustrating the mechanism of monoamine oxidase inhibition.

Conclusion and Future Directions

The available evidence, though fragmented, strongly suggests that the positional isomerism of fluorine on the benzylamine scaffold is a critical determinant of biological activity. The choice between a 2-fluoro and a 4-fluoro substituent can significantly impact enzyme inhibition, receptor binding affinity, and antimicrobial potency.

While this guide has synthesized the current understanding, it also highlights a clear need for more direct comparative studies. Future research should focus on the systematic evaluation of 2-fluoro and 4-fluoro benzylamine derivatives within the same study, across a diverse panel of biological targets. Such head-to-head comparisons will provide a more definitive understanding of the structure-activity relationships and enable a more rational approach to the design of fluorinated drug candidates.

For researchers and drug development professionals, the key takeaway is that the selection of a specific fluoro-isomer should be a deliberate and data-driven decision. The insights provided in this guide serve as a valuable starting point for navigating the complexities of fluorine chemistry in the pursuit of novel and effective therapeutics.

References

  • Hicks, L. D., Hyatt, J. L., Moak, T., Edwards, C. C., Tsurkan, L., Wierdl, M., Ferreira, A. M., Wadkins, R. M., & Potter, P. M. (2007). Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. Bioorganic & Medicinal Chemistry, 15(11), 3786–3796. [Link]

  • Krasowska, D., & Krasowski, W. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1713. [Link]

  • Cingolani, G. M., Giammanco, S., & Giannella, M. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 48(6), 835–844. [Link]

  • Sheikha, G. A., Khalaf, R. A., Melhem, A., Albadawi, G., & Taha, M. O. (2010). Design, Synthesis and Biological Evaluation of Benzylamino-methanone Based Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 15(8), 5721–5733. [Link]

  • Schepmann, D., Kocks, M., Brune, S., & Wünsch, B. (2019). Structure-Affinity Relationships of Fluorinated Spirocyclic σ₂ Receptor Ligands with an Exocyclic Benzylamino Moiety. ChemMedChem, 14(15), 1437–1448. [Link]

  • Hicks, L. D., Hyatt, J. L., Moak, T., Edwards, C. C., Tsurkan, L., Wierdl, M., Ferreira, A. M., Wadkins, R. M., & Potter, P. M. (2007). Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. Bioorganic & Medicinal Chemistry, 15(11), 3786–3796. [Link]

  • Nowak, M., Bąk, A., & Giebułtowicz, J. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13783. [Link]

  • Ali, I., Al-Harrasi, A., & Sharma, C. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 2004–2016. [Link]

  • Ali, I., Al-Harrasi, A., & Sharma, C. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 2004–2016. [Link]

  • Khalaf, R. A., Sheikha, G. A., Bustanji, Y., & Taha, M. O. (2010). Discovery of new cholesteryl ester transfer protein inhibitors via ligand-based pharmacophore modeling and QSAR analysis followed by synthetic exploration. European Journal of Medicinal Chemistry, 45(4), 1598–1617. [Link]

  • Zaychenko, I. A., Parshikov, I. A., & Zlotin, S. G. (2020). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Bulletin of the Karaganda University. Chemistry series, 98(2), 4-12. [Link]

  • Mphahlele, M. J., & Malindisa, S. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17, e187411152302230. [Link]

  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [Link]

  • Cingolani, G. M., Giammanco, S., & Giannella, M. (1991). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco, 46(7-8), 955–963. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved February 20, 2026, from [Link]

  • Kniess, T., Laube, M., & Wünsch, B. (2018). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 23(10), 2633. [Link]

  • Scott, P. J. H. (Ed.). (2015). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
  • El-Sayed, W. M., & Al-Omair, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20021-20050. [Link]

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta biomaterialia, 46, 204–210. [Link]

  • Żurek, J., Szymańska, E., & Wujec, M. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 169. [Link]

  • Lindemann, M., Dukic-Stefanovic, S., Hinz, S., Deuther-Conrad, W., Teodoro, R., Juhl, C., Steinbach, J., Brust, P., Müller, C. E., & Wenzel, B. (2020). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 25(21), 5030. [Link]

  • Smirnovas, V., Matulis, D., & Zubrienė, A. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), e202402330. Advance online publication. [Link]

  • Smirnovas, V., Matulis, D., & Zubrienė, A. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

  • Walker, M. C., & Edmondson, D. E. (1994). Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Biochemistry, 33(23), 7088–7098. [Link]

  • DrugBank Online. (n.d.). 4-Fluorobenzylamine. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved February 20, 2026, from [Link].

  • El-Sayed, W. M., & Al-Omair, M. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20021-20050. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6426179, 2-Fluorobenzylamine, diundecyl. Retrieved February 20, 2026, from [Link].

  • Grimm, F. A., Pauwels, M., & Sipes, N. S. (2021). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. Toxicological sciences : an official journal of the Society of Toxicology, 180(1), 12–25. [Link]

  • Zhang, Y., Wang, Y., & Li, Z. (2023). Fluorobenzylation promotes immune-activating peptides to turn cold tumors into hot tumors. Materials Horizons, 10(12), 5321-5331. [Link]

  • Chrien, D., & Matos, M. J. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 54. [Link]

  • Kumar, S., Narasimhan, B., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Journal of the Saudi Chemical Society, 17(3), 277-287. [Link]

  • Szyszkowska, A., Bechor, Y., & Sławiński, J. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 30(15), 3456. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine proper disposal procedures

Executive Safety & Logistics Summary Immediate Action Required: This compound is a halogenated, nitrogen-containing organic base .[1][2] It presents a dual challenge for disposal: the imidazole and amine motifs create a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Action Required: This compound is a halogenated, nitrogen-containing organic base .[1][2] It presents a dual challenge for disposal: the imidazole and amine motifs create a caustic (basic) environment incompatible with acidic waste streams, while the fluorine atom mandates segregation into halogenated waste streams to prevent incinerator corrosion.

Critical Constraints:

  • Strict Segregation: Do NOT mix with acidic waste (e.g., HCl, H₂SO₄) or strong oxidizers. The neutralization reaction is exothermic and can pressurize waste containers.

  • Halogen Protocol: Despite containing only fluorine, this must be treated as Halogenated Organic Waste .[3] Do not dilute into non-halogenated solvent streams (e.g., Acetone/Methanol waste) intended for fuel blending.

  • Corrosivity: Treat as RCRA Characteristic Waste D002 (Corrosive) until neutralized or verified otherwise.

Chemical Waste Profile & Characterization

To ensure compliance and safety, we must deconstruct the molecule into its functional waste hazards. This analysis justifies the disposal route.

ComponentChemical FeatureWaste Implication
(2-Fluoro-benzyl) Aryl FluorideHalogenated Waste. Combustion generates Hydrogen Fluoride (HF), requiring specialized scrubbers at incineration facilities.[1]
(3-imidazol-1-yl) Imidazole RingLewis Base / Ligand. Can coordinate with heavy metals in waste; incompatible with acids.[1] Potential sensitizer.
-propyl-amine Secondary AmineCorrosive (pH > 10). High alkalinity.[1] Reacts violently with acid chlorides, anhydrides, and strong acids.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Solutions)

Applicable for reaction mixtures, HPLC effluents, or dissolved stock.

  • Compatibility Check: Ensure the receiving waste carboy contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform) or basic organic mixtures.

    • STOP: If the waste container has a pH < 4, do not add this chemical.

  • Dilution (Optional but Recommended): If disposing of pure oil/liquid, dilute 1:10 with a compatible solvent (e.g., Ethanol or Ethyl Acetate) to reduce viscosity and localized corrosivity before adding to the main waste stream.

  • Transfer: Pour slowly into the "Halogenated Organic Waste" container.

  • Labeling: Immediately update the container tag.

    • Must List: "Halogenated Organic Waste," "Basic," and specific chemical name.

Protocol B: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for expired solids, synthesis cakes, contaminated gloves, and weighing boats.

  • Primary Containment: Place the solid substance or contaminated item into a clear, sealable polyethylene bag (Zip-lock style) or a screw-top wide-mouth jar.[1]

  • Secondary Containment: Place the sealed primary bag into the laboratory's "Hazardous Solid Waste" drum or pail.

    • Note: Do not use "Biohazard" (Red) bags for chemical waste; this leads to incorrect incineration protocols.

  • Sharps: If the chemical is in a syringe or on a needle, it must go into a Chemical Contaminated Sharps container (usually white or yellow, distinct from biohazard red).

Protocol C: Glassware Decontamination

Self-validating cleaning method.[1]

  • Solvent Rinse: Rinse glassware with Methanol or Acetone. Collect this rinse as Halogenated Waste (due to trace product).

  • Acid Wash (The Validation Step): Rinse with 1N HCl.

    • Mechanism:[1][4][5][6] The acid protonates the imidazole and amine nitrogens, converting the lipophilic oil into a water-soluble hydrochloride salt.

    • Observation: If the glass is clean, the water should sheet off smoothly without beading (no oily residue).

  • Final Wash: Wash with soap and water.[4] This aqueous waste can now likely go down the drain (check local pH limits).

Operational Decision Logic (Visualized)

The following diagram illustrates the critical decision nodes for segregating this specific chemical.

DisposalLogic Start Start: (2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine Waste StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid PH_Check Check Waste Container pH Liquid->PH_Check FinalSolid DISPOSE: Hazardous Solid Waste (Double Bagged) Solid->FinalSolid Acidic Container is Acidic (pH < 7) PH_Check->Acidic Risk of Exotherm BasicNeutral Container is Basic/Neutral PH_Check->BasicNeutral Segregation SEGREGATE: Do Not Mix Acidic->Segregation HaloCheck Is Stream Halogenated? BasicNeutral->HaloCheck NonHalo Non-Halogenated Stream HaloCheck->NonHalo Incorrect Stream HaloStream Halogenated Stream HaloCheck->HaloStream NonHalo->Segregation Fluorine Content FinalLiquid DISPOSE: Halogenated Organic Waste (Tag as Basic/Corrosive) HaloStream->FinalLiquid

Caption: Operational workflow for segregating fluorinated amine waste. Note the critical stop-points at Acidic and Non-Halogenated streams.

Regulatory & Compliance Codes

When filling out waste tags or manifests, use the following classifications. While this specific research chemical may not be explicitly "Listed" (P or U list), it exhibits "Characteristic" hazards.

AuthorityClassificationCodeReason
EPA (RCRA) Characteristic CorrosiveD002 Amine functionality likely yields pH > 12.5 in concentrated aqueous form.[1]
EPA (RCRA) Characteristic IgnitableD001 Only applies if the waste is in a flammable solvent (e.g., MeOH, Acetone).
DOT Corrosive Liquid, Basic, OrganicUN 3267 Standard shipping classification for organic amines.
Facility Halogenated Organic-- Presence of Fluorine atom.[3][7]

References

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] Washington, DC: The National Academies Press, 2011. Section 8.C: Management of Specific Types of Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.